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  • Product: Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate
  • CAS: 1334495-29-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical, Physical, and Synthetic Profiling of tert-Butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate

Executive Summary In contemporary medicinal chemistry, the strategic selection of molecular scaffolds dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. tert-Butyl 2-(1-hydroxyethyl)piperidine-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of molecular scaffolds dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. tert-Butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate (CAS: 1334495-29-2) represents a highly versatile, privileged chiral building block[1]. By combining the conformational predictability of a piperidine ring with a functionalizable secondary alcohol and a robust tert-butoxycarbonyl (Boc) protecting group, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic workflows, and applications in drug discovery.

Physicochemical Properties & Molecular Identity

Understanding the baseline physical and chemical parameters of a scaffold is essential for predicting its behavior in both synthetic reactions and biological systems. The table below summarizes the core quantitative data for tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate.

PropertyValueScientific Implication
CAS Number 1334495-29-2[1]Unique identifier for regulatory and cataloging tracking.
Molecular Formula C₁₂H₂₃NO₃[2]Indicates a high degree of saturation, favorable for 3D spatial complexity.
Molecular Weight 229.32 g/mol [2]Low molecular weight allows for downstream additions while remaining within Lipinski's Rule of 5.
Boiling Point 318.2 ± 15.0 °C (Predicted)[3]High boiling point suggests stability under standard thermal reaction conditions.
Density 1.052 ± 0.06 g/cm³ (Predicted)[3]Slightly denser than water; relevant for phase separations during liquid-liquid extraction.
pKa (Predicted) 15.15 ± 0.20[3]Reflects the acidity of the secondary alcohol; the amine is non-basic due to Boc-protection.
Hazard Class Skin Irrit. 2, Eye Irrit. 2A[1]Requires standard PPE (gloves, goggles) during handling and scale-up.

Structural Significance & Stereochemistry

The architectural value of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate lies in its stereochemical density and modularity. Piperidine scaffolds are ubiquitous in drug discovery due to their balanced physicochemical properties and versatile target engagement capabilities[4].

Causality in Design: The Boc group is not merely a protecting group; its bulky tert-butyl moiety provides significant steric hindrance, directing the stereochemical outcome of reactions occurring at the adjacent C2 position of the piperidine ring. Furthermore, the molecule possesses two distinct chiral centers:

  • The C2 carbon of the piperidine ring.

  • The C1 carbon of the hydroxyethyl substituent.

This allows for the isolation of specific diastereomers, which is critical because spatial complementarity (the exact 3D orientation of functional groups) dictates binding affinity to target proteins or receptors[5].

Synthetic Methodologies & Workflows

Synthesizing this specific scaffold requires a sequence that prevents over-alkylation and maintains stereochemical integrity. The most reliable route utilizes a Weinreb amide intermediate[6].

SyntheticWorkflow Start Pipecolic Acid (Starting Material) Weinreb Weinreb Amide Intermediate Start->Weinreb N,O-dimethylhydroxylamine Coupling Ketone 2-Acetylpiperidine Intermediate Weinreb->Ketone MeMgBr (Grignard) Addition Alcohol 2-(1-hydroxyethyl)piperidine Ketone->Alcohol NaBH4 Reduction Product tert-butyl 2-(1-hydroxyethyl) piperidine-1-carboxylate Alcohol->Product Boc2O, Base Protection

Figure 1: Step-by-step synthetic workflow from pipecolic acid to the target Boc-protected piperidine.

Protocol 1: Chemoselective N-Boc Protection of 2-(1-hydroxyethyl)piperidine

A self-validating methodology designed for high yield and chemoselectivity.

Objective: Selectively protect the secondary amine without O-acylating the secondary alcohol. Reagents: 2-(1-hydroxyethyl)piperidine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq), Triethylamine (TEA) (1.2 eq), Dichloromethane (DCM). Alternatively, molecular iodine can be used as a catalyst under solvent-free conditions[7].

  • Step 1 (Initiation): Dissolve the amine in anhydrous DCM and cool to 0 °C using an ice bath.

    • Causality: Lowering the thermal energy of the system suppresses the nucleophilicity of the secondary alcohol, ensuring the reaction remains strictly chemoselective for the more nucleophilic secondary amine.

  • Step 2 (Activation): Add TEA dropwise, followed by a slow addition of Boc₂O dissolved in DCM.

    • [Validation Check]: Observe the reaction mixture for mild effervescence. The evolution of CO₂ gas is a direct, visual confirmation that the intermediate tert-butyl carbonate leaving group is breaking down to form the desired carbamate[7].

  • Step 3 (Propagation): Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours.

    • [Validation Check]: Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The starting material (a free amine) will stain purple/brown. The reaction is complete when this spot completely disappears, replaced by a new, UV-inactive, less polar spot (the Boc-protected product).

  • Step 4 (Quench & Workup): Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄.

    • Causality: A mild basic wash (NaHCO₃) neutralizes and removes any unreacted acidic byproducts without risking the acidic cleavage of the newly formed, acid-labile Boc group.

Applications in Drug Discovery

The thiophene-oxazole-piperidine triad and similar 1,2- or 1,4-disubstituted piperidine motifs are emerging as privileged scaffolds in medicinal chemistry[4],[5]. tert-Butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate acts as a critical branching node in these discovery pipelines.

Functionalization Core tert-butyl 2-(1-hydroxyethyl) piperidine-1-carboxylate Oxidation Swern/Dess-Martin Oxidation Core->Oxidation Activation Tosylation/Mesylation Core->Activation Deprotection Acidic Cleavage (TFA/HCl) Core->Deprotection Ketone Boc-2-Acetylpiperidine Oxidation->Ketone LeavingGroup Activated Electrophile Activation->LeavingGroup FreeAmine Secondary Amine Salt Deprotection->FreeAmine

Figure 2: Divergent downstream functionalization pathways for the Boc-protected piperidine scaffold.

Strategic Utility:

  • Electrophilic Activation: The hydroxyl group can be converted into a mesylate or tosylate, transforming it into an excellent leaving group for subsequent SN2 displacement by various nucleophiles (e.g., primary amines, thiols).

  • Oxidation: Conversion of the secondary alcohol to a methyl ketone allows for reductive amination, creating complex, branched amine networks often required for kinase inhibitors.

  • Deprotection: Treatment with Trifluoroacetic acid (TFA) or HCl in dioxane cleanly removes the Boc group, exposing the secondary amine for coupling with aryl halides (via Buchwald-Hartwig amination) or carboxylic acids (amide bond formation)[7].

Analytical Characterization Standards

To ensure batch-to-batch reproducibility and trustworthiness of the synthesized scaffold, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃): The defining signature is an intense, sharp singlet integrating to 9 protons at approximately 1.45 ppm , corresponding to the tert-butyl group. The methyl group of the hydroxyethyl moiety typically presents as a doublet near 1.1–1.2 ppm .

  • LC-MS (ESI+): While the parent ion [M+H]⁺ is expected at m/z 230.2, Boc-protected amines characteristically fragment in the mass spectrometer. A dominant peak at m/z 174.2 [M+H - 56]⁺, representing the loss of isobutylene, is a definitive diagnostic marker.

  • Chiral HPLC: Given the two chiral centers, resolving the diastereomeric and enantiomeric excess (de/ee) is mandatory before biological testing. Stationary phases such as Chiralpak AD-H or OD-H are standard for this class of compounds.

References

  • [1] Title: tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate — Chemical Substance Information. Source: nextsds.com. URL:

  • [3] Title: tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate | 1334495-29-2. Source: chemicalbook.com. URL:

  • [2] Title: CAS:1334495-29-2, tert-Butyl 2-(1-hydroxyethyl.... Source: bidepharm.com. URL:

  • [6] Title: Weinreb ketone synthesis. Source: wikipedia.org. URL:

  • [4] Title: 1-(2-(Thiophen-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide. Source: evitachem.com. URL:

  • [7] Title: Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines | The Journal of Organic Chemistry. Source: acs.org. URL:

  • [5] Title: Benzyne-Mediated Ring Opening of DABCO: Synthesis of 1,4-Disubstituted Piperazines and Piperidines. Source: thieme-connect.com. URL:

Sources

Exploratory

Stereochemical configuration of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate isomers

An In-depth Technical Guide to the Stereochemical Configuration of tert-Butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate Isomers Authored by: A Senior Application Scientist Abstract The precise control and unambiguous de...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereochemical Configuration of tert-Butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate Isomers

Authored by: A Senior Application Scientist

Abstract

The precise control and unambiguous determination of stereochemistry are paramount in modern drug discovery and development. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit stereoisomer-specific biological activity. This guide provides a comprehensive technical overview of the synthesis, separation, and definitive stereochemical assignment of the four stereoisomers of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate. We will explore the underlying principles of stereoselective synthesis, the practicalities of chromatographic separation, and the application of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, to elucidate the (R,R), (S,S), (R,S), and (S,R) configurations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and characterization of chiral molecules.

Introduction: The Significance of Stereoisomerism

The tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate scaffold possesses two stereogenic centers, giving rise to four possible stereoisomers: (2R,1'R), (2S,1'S), (2R,1'S), and (2S,1'R). These stereoisomers can be classified into two pairs of enantiomers ((R,R)/(S,S) and (R,S)/(S,R)) and two pairs of diastereomers ((R,R)/(R,S), (R,R)/(S,R), etc.). The three-dimensional arrangement of the hydroxyethyl group relative to the piperidine ring profoundly influences the molecule's conformation and its ability to interact with chiral biological targets such as enzymes and receptors. Consequently, a thorough understanding and empirical confirmation of the stereochemical configuration of these isomers are critical for establishing structure-activity relationships (SAR) and ensuring the development of safe and effective therapeutic agents.

Stereoselective Synthesis Strategies

The generation of the desired stereoisomers can be approached through non-selective methods followed by separation, or more elegantly, through stereoselective synthesis.

Non-Selective Synthesis: Grignard Addition to an Aldehyde

A common and straightforward method to access a mixture of diastereomers is the addition of a Grignard reagent to the corresponding aldehyde. In this case, the addition of methylmagnesium bromide (MeMgBr) to N-Boc-2-piperidinecarboxaldehyde will produce a mixture of the (syn)- and (anti)-diastereomers of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate.

  • Protocol: Grignard Reaction

    • Dissolve N-Boc-2-piperidinecarboxaldehyde in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of methylmagnesium bromide (typically 1.0-3.0 M in THF or diethyl ether) dropwise to the cooled aldehyde solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a mixture of diastereomers.

The lack of facial selectivity in the nucleophilic attack on the prochiral carbonyl group results in a mixture that must be separated in subsequent steps.

Diastereoselective Synthesis: Substrate Control

Achieving diastereoselectivity often relies on the inherent stereochemistry of the starting material to direct the formation of a new stereocenter. For instance, using a chiral auxiliary or a substrate with a pre-existing stereocenter can influence the trajectory of the incoming nucleophile. While a detailed exploration of all possible stereoselective routes is beyond the scope of this guide, methods such as chelation-controlled additions or the use of chiral catalysts are common strategies employed in the field to enrich the desired diastereomer.

Separation of Stereoisomers

Once a mixture of stereoisomers is synthesized, their separation is crucial for individual characterization and biological evaluation.

Diastereomer Separation: Achiral Chromatography

Diastereomers possess different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention). Therefore, they can often be separated using standard achiral chromatographic techniques such as flash column chromatography on silica gel.

  • Protocol: Flash Column Chromatography

    • Adsorb the crude mixture of diastereomers onto a small amount of silica gel.

    • Prepare a column packed with silica gel and equilibrate with a non-polar solvent system (e.g., hexanes/ethyl acetate).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity (e.g., from 95:5 to 70:30 hexanes/ethyl acetate).

    • Collect fractions and analyze by TLC to identify and combine those containing the pure, separated diastereomers.

The difference in polarity, often stemming from the ability to form intramolecular hydrogen bonds in one diastereomer versus intermolecular hydrogen bonding in the other, is the basis for this separation.

Enantiomer Separation: Chiral Chromatography

Enantiomers have identical physical properties in an achiral environment and thus cannot be separated by standard chromatography. Chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP), is the method of choice for their resolution.

  • Protocol: Chiral HPLC Separation

    • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralpak® series) are often effective for this class of compounds.

    • Mobile Phase Screening: Screen various mobile phases, typically mixtures of a non-polar solvent (e.g., heptane, hexane) and an alcohol modifier (e.g., isopropanol, ethanol).

    • Method Optimization: Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

    • Preparative Separation: Scale up the optimized analytical method to a preparative or semi-preparative scale to isolate sufficient quantities of each enantiomer for further analysis.

Definitive Stereochemical Assignment

The unambiguous determination of the absolute and relative configuration of each isolated isomer is the most critical step. A combination of spectroscopic and crystallographic techniques is often employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers.

  • ¹H NMR and Coupling Constants: The coupling constant (³J) between the proton on the newly formed stereocenter (CH-OH) and the proton at the C2 position of the piperidine ring can provide clues about their dihedral angle, as described by the Karplus equation. A larger coupling constant often suggests an anti relationship, while a smaller one may indicate a syn relationship.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are definitive for determining relative stereochemistry. An NOE is observed between protons that are close in space (< 5 Å), irrespective of their bonding connectivity. For the (syn)-diastereomer, an NOE would be expected between the proton at C2 of the piperidine ring and the methyl protons of the hydroxyethyl group. Conversely, for the (anti)-diastereomer, an NOE would be expected between the C2 proton and the proton of the hydroxyl-bearing carbon.

Table 1: Expected NMR Observables for Stereochemical Assignment

Isomer PairTechniqueKey ObservationImplication
Diastereomers (syn vs. anti)¹H-¹H NOESY/ROESYsyn : NOE between piperidine C2-H and hydroxyethyl CH₃.Protons are on the same face of the molecule.
anti : NOE between piperidine C2-H and hydroxyethyl CH-OH.Protons are on opposite faces of the molecule.
Diastereomers (syn vs. anti)¹H NMRDifference in ³J(H,H) coupling constants between C2-H and CH-OH.Conformation-dependent; can support NOE data.
EnantiomersChiral Solvating AgentsFormation of diastereomeric complexes leads to distinct chemical shifts in ¹H or ¹⁹F NMR.Allows for determination of enantiomeric excess (ee).
X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of both the relative and absolute stereochemistry of a molecule.

  • Protocol: Single-Crystal X-ray Crystallography

    • Crystal Growth: Grow single crystals of the purified isomer suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

    • Structure Solution and Refinement: Solve the crystal structure to obtain a 3D model of the molecule.

    • Absolute Configuration Determination: If the crystal is non-centrosymmetric and the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects, typically reported as the Flack parameter.

The resulting crystal structure provides unequivocal proof of the spatial arrangement of all atoms in the molecule, solidifying the stereochemical assignment.

Workflow and Decision-Making Diagram

The following diagram illustrates the logical workflow for the synthesis, separation, and characterization of the stereoisomers of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate.

Caption: Workflow for Isomer Synthesis, Separation, and Analysis.

Conclusion

The stereochemical configuration of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate isomers is a critical parameter that dictates their biological function. A systematic approach combining stereocontrolled synthesis (or non-selective synthesis followed by separation), robust chromatographic resolution of all four isomers, and definitive spectroscopic and crystallographic analysis is essential for any research or development program involving this scaffold. The protocols and logical framework presented in this guide offer a validated pathway to confidently assign the stereochemistry of these and related chiral molecules, ensuring the scientific integrity of subsequent biological and medicinal chemistry studies.

Foundational

Solubility profile of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate in polar aprotic solvents

An In-Depth Technical Guide to the Solubility Profile of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate in Polar Aprotic Solvents This guide provides a comprehensive technical overview of the solubility characteri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate in Polar Aprotic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate in polar aprotic solvents. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of solubility for applications ranging from synthesis and purification to formulation. This document will delve into the theoretical underpinnings of solubility, present predictive models, and provide a detailed experimental protocol for solubility determination.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. For a molecule like tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate, a chiral building block often utilized in the synthesis of more complex pharmaceutical agents, understanding its behavior in various solvents is paramount. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF), are frequently employed in organic synthesis, purification, and as vehicles for in vitro and in vivo studies. A well-defined solubility profile in these solvents enables rational process development, from reaction optimization to the preparation of stock solutions for high-throughput screening.

This guide will explore the solubility of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate through a multi-faceted lens, combining theoretical predictions with practical experimental methodologies.

Physicochemical Properties of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate

Table 1: Estimated Physicochemical Properties of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate

PropertyEstimated Value/CharacteristicRationale/Source
Molecular Formula C12H23NO3Based on chemical structure.
Molecular Weight 229.32 g/mol Calculated from the molecular formula.[1][2]
Appearance Likely a liquid or low-melting solidIsomers are described as liquids.[1][3]
pKa ~15 (hydroxyl proton)Predicted for similar alcohol functionalities.[3]
logP (predicted) ~0.3Indicates moderate lipophilicity.[4]
Hydrogen Bond Donors 1 (hydroxyl group)Structural analysis.
Hydrogen Bond Acceptors 3 (hydroxyl oxygen, two carbonyl oxygens)Structural analysis.
Boiling Point ~324 °C at 760 mmHgData for an isomeric compound.[1][3]

The presence of a hydroxyl group suggests the potential for hydrogen bonding, which will significantly influence its interaction with solvents. The tert-butoxycarbonyl (Boc) protecting group adds lipophilic character, while the piperidine ring and hydroxyl group contribute to its polarity.

Theoretical Framework for Solubility Prediction

Predicting solubility is a complex task, but several theoretical models can provide valuable insights and guide solvent selection.

"Like Dissolves Like": A Foundational Principle

The adage "like dissolves like" serves as a fundamental guideline in solubility science.[5] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate, its polarity and hydrogen bonding capability suggest a preference for polar solvents. Polar aprotic solvents, which possess significant dipole moments but lack acidic protons, can engage in dipole-dipole interactions and act as hydrogen bond acceptors.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters (HSP).[6][7][8] This model deconstructs the total cohesive energy density of a substance into three components:

  • δD (Dispersion): Arising from London dispersion forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of two substances in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher affinity.[6]

Table 2: Hansen Solubility Parameters for Common Polar Aprotic Solvents

SolventδD (MPa^0.5)δP (MPa^0.5)δH (MPa^0.5)
Acetonitrile15.318.06.1
DMSO18.416.410.2
DMF17.413.711.3
THF16.85.78.0

Data sourced from publicly available HSP datasets.[9][10]

To predict the solubility of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate, one would first need to estimate its HSP values, which can be done using group contribution methods or computational software. A smaller calculated Hansen distance between the solute and a solvent suggests a higher likelihood of good solubility.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based model that can predict thermodynamic properties, including solubility, from first principles.[11][12][13][14] This method calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surface charge densities. COSMO-RS is particularly useful for screening a wide range of solvents and can provide a more nuanced prediction than simpler models.[13][14] Recent advancements have even incorporated machine learning to enhance the predictive accuracy of COSMO-RS.[15]

Experimental Determination of Solubility

While theoretical models are invaluable for initial screening, experimental measurement remains the gold standard for determining solubility. The equilibrium shake-flask method is a robust and widely accepted technique.[16]

Equilibrium Solubility Determination: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate.

Materials:

  • tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate (of known purity)

  • Selected polar aprotic solvents (e.g., DMSO, DMF, ACN, THF) of high purity

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

  • Preparation of Solvent-Solute Slurries:

    • Add an excess amount of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Record the exact weight of the added solute.

    • Add a known volume of the chosen solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the slurries to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solute has reached a steady state.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered saturated solution with a known volume of a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often a good starting point for a molecule of this nature.

    • Prepare a calibration curve using standard solutions of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate of known concentrations.

    • Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow for Experimental Solubility Determination

The following diagram illustrates the key steps in the experimental workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sample1 Collect supernatant equil1->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 HPLC analysis sample3->sample4 calc1 Determine concentration from calibration curve sample4->calc1 calc2 Calculate solubility (mg/mL or mol/L) calc1->calc2

Caption: Experimental workflow for equilibrium solubility determination.

Predicted Solubility Profile and Discussion

Based on the theoretical principles discussed, a hypothetical solubility profile can be predicted.

Table 3: Predicted Solubility Ranking of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate in Polar Aprotic Solvents

SolventPredicted SolubilityRationale
DMSO HighHigh polarity and strong hydrogen bond accepting capability.
DMF HighSimilar to DMSO with high polarity and hydrogen bond acceptance.
THF Moderate to HighModerate polarity and can act as a hydrogen bond acceptor.
Acetonitrile ModeratePolar, but a weaker hydrogen bond acceptor compared to DMSO and DMF.

The hydroxyl group of the solute can act as a hydrogen bond donor, and the oxygen atoms of the Boc group and the hydroxyl group can act as hydrogen bond acceptors. Solvents like DMSO and DMF, which are strong hydrogen bond acceptors, are expected to interact favorably with the solute, leading to high solubility. THF, being less polar and a weaker hydrogen bond acceptor, may exhibit slightly lower but still significant solubilizing power. Acetonitrile, while polar, is generally a poorer solvent for compounds requiring strong hydrogen bonding interactions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate in polar aprotic solvents. While specific experimental data is not yet widely published, a combination of physicochemical property estimation, theoretical modeling using concepts like Hansen Solubility Parameters, and established experimental protocols provides a robust strategy for characterizing its solubility profile.

For drug development professionals, the methodologies outlined herein offer a clear path to generating the critical data needed for process optimization, formulation development, and preclinical studies. Future work should focus on the experimental validation of these predictions and the expansion of the solubility profile to include a wider range of pharmaceutically relevant solvents and solvent mixtures.

References

  • Klamt, A. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS.
  • Pereira, C. G., et al. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Industrial & Engineering Chemistry Research.
  • Burger, S. K., et al. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Industrial & Engineering Chemistry Research, 61(39), 14587–14601.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software.
  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
  • University of Toronto Scarborough. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Pal, A., & Wisniewski, A. L. (2021). Physics-Based Solubility Prediction for Organic Molecules.
  • Sigma-Aldrich. (n.d.). tert-Butyl 3-(2-hydroxyethyl)
  • University of Toronto Scarborough. (n.d.). Solubility.
  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • University of Wisconsin-Madison. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Wolfram Data Repository. (2020). Hansen Solubility Parameters.
  • ECHA. (n.d.). tert-butyl 2-(1-hydroxyethyl)
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Home Sunshine Pharma. (n.d.). Tert-Butyl 3-(2-hydroxyethyl)
  • Yamamoto, H. (n.d.). Consideration of Hansen Solubility Parameters. Part 2.
  • Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction.
  • BLD Pharm. (n.d.). 157634-00-9|tert-Butyl 2-(hydroxymethyl)
  • INDOFINE Chemical Company. (n.d.). tert-BUTYL 4-(2-HYDROXYETHYL)
  • Google Patents. (2019). WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.
  • Alchem.Pharmtech. (n.d.). Piperidines Archives.
  • PubChemLite. (n.d.). Tert-butyl 4-(1-amino-2-hydroxyethyl)
  • Google Patents. (2009).
  • Sigma-Aldrich. (n.d.). (S)-tert-Butyl 3-(2-hydroxyethyl)

Sources

Protocols & Analytical Methods

Method

Oxidation of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate to methyl ketones

An Application Guide to the Synthesis of tert-Butyl 2-acetylpiperidine-1-carboxylate via Oxidation Abstract This comprehensive guide provides detailed application notes and validated protocols for the oxidation of the se...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of tert-Butyl 2-acetylpiperidine-1-carboxylate via Oxidation

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the oxidation of the secondary alcohol, tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate, to the corresponding methyl ketone, tert-butyl 2-acetylpiperidine-1-carboxylate. This N-Boc protected acetylpiperidine is a valuable chiral building block in pharmaceutical research and drug development. This document explores the mechanistic underpinnings and practical execution of several modern oxidation methods, offering researchers the rationale to select the most appropriate protocol for their specific needs. We present in-depth procedures for the Dess-Martin Periodinane (DMP) and Parikh-Doering oxidations, chosen for their mildness, efficiency, and functional group tolerance.

Introduction: The Strategic Importance of N-Boc-2-acetylpiperidine

The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis. The target molecule of this guide, tert-butyl 2-acetylpiperidine-1-carboxylate, is of significant interest due to the prevalence of the piperidine scaffold in a vast array of FDA-approved drugs and clinical candidates. The tert-butoxycarbonyl (Boc) protecting group ensures stability and predictable reactivity, while the acetyl moiety provides a versatile handle for further chemical elaboration, such as aldol reactions, reductive aminations, or heterocycle formations.

The conversion of the readily available secondary alcohol precursor, tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate, to the desired ketone requires a careful choice of oxidant. The ideal method must be selective, high-yielding, and compatible with the acid-labile Boc-protecting group. This guide will compare several common oxidation strategies and provide detailed, field-tested protocols to enable researchers to reliably synthesize this key intermediate.

Comparative Overview of Applicable Oxidation Methodologies

The oxidation of a secondary alcohol to a ketone can be accomplished by numerous reagents.[1][2] For a substrate like tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate, the primary considerations are preventing over-oxidation and avoiding harsh acidic or basic conditions that could compromise the Boc group. Below is a comparison of several suitable methods.

MethodCore ReagentsTypical Temp.AdvantagesDisadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room Temp.Mild, neutral pH; short reaction times; high yields; simple work-up.[3][4]Reagent is expensive and potentially explosive; poor atom economy.[3][4]
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °CHigh yields; excellent functional group tolerance; avoids toxic metals.[5][6][7]Requires cryogenic temperatures; generates foul-smelling dimethyl sulfide byproduct.[6][7]
Parikh-Doering Oxidation DMSO, SO₃·Pyridine, Triethylamine0 °C to Room Temp.Milder than Swern (no cryogenic temps); operationally simple; avoids toxic metals.[8][9]May require a large excess of reagents for high conversion.
Ley-Griffith Oxidation TPAP (cat.), NMO (stoich.)Room Temp.Catalytic in expensive metal (Ru); very mild and selective; air and moisture tolerant.[10][11]Ruthenium catalyst can be costly; NMO is hygroscopic.
PCC Oxidation Pyridinium Chlorochromate (PCC)Room Temp.Inexpensive and readily available reagent.[12][13]Toxic chromium byproduct; slightly acidic conditions; can be less selective.[13]

Detailed Experimental Protocols

Based on the balance of efficiency, mildness, and operational simplicity, we provide detailed protocols for the Dess-Martin Periodinane and Parikh-Doering oxidations.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is highly reliable for small- to medium-scale synthesis due to its mild conditions and rapid execution at room temperature.[14][15]

Materials:

  • tert-Butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) in a single portion. A slight increase in temperature may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the more nonpolar ketone product spot. The reaction is typically complete within 1-3 hours.

  • Work-up and Quenching: Upon completion, dilute the reaction mixture with DCM. Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve and both layers become clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 2-acetylpiperidine-1-carboxylate.

Protocol 2: Parikh-Doering Oxidation

This activated-DMSO method is an excellent alternative to the Swern oxidation, as it does not require cryogenic temperatures and is generally considered operationally simpler.[8][16][17]

Materials:

  • tert-Butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate (1.0 eq)

  • Sulfur trioxide pyridine complex (SO₃·Py) (3.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA) (5.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the SO₃·Pyridine complex (3.0 eq), anhydrous DCM, and anhydrous DMSO (3-5 eq).

  • Base Addition: Add triethylamine (5.0 eq) to the suspension. Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cold reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up and Quenching: Upon completion, quench the reaction by slowly adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with DCM or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash sequentially with 5% aqueous HCl, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ketone.

Mechanistic Insights and Visualizations

Understanding the reaction mechanism is crucial for troubleshooting and adapting protocols. Below are the accepted mechanisms for the featured oxidations.

The Dess-Martin Oxidation Mechanism

The DMP oxidation proceeds via a ligand exchange between the alcohol and an acetate group on the hypervalent iodine reagent, followed by an intramolecular elimination.

DMP_Mechanism Dess-Martin Periodinane Oxidation Mechanism sub R-CH(OH)-R' (Alcohol) inter1 Diacetoxyalkoxy- periodinane Intermediate sub->inter1 Ligand Exchange (-AcOH) dmp DMP Reagent (Iodine(V)) dmp->inter1 inter2 Transition State (Concerted Elimination) inter1->inter2 Acetate acts as base to deprotonate α-H prod R-C(=O)-R' (Ketone) inter2->prod byprod Iodinane + Acetic Acid inter2->byprod

Caption: Mechanism of the Dess-Martin Periodinane oxidation.

The reaction is initiated by the alcohol displacing an acetate ligand on the DMP reagent to form a diacetoxyalkoxyperiodinane intermediate.[4] A second acetate molecule then acts as a base, abstracting the proton on the alcohol-bearing carbon, which leads to a concerted elimination to form the ketone, acetic acid, and the reduced iodinane byproduct.[4]

The Parikh-Doering Oxidation Mechanism

This reaction relies on the activation of DMSO by the SO₃·Pyridine complex to form an electrophilic sulfur species, which is then attacked by the alcohol.

PD_Mechanism Parikh-Doering Oxidation Mechanism dmso DMSO active_dmso Electrophilic Sulfur Intermediate dmso->active_dmso so3py SO₃•Pyridine so3py->active_dmso Activation alcohol R-CH(OH)-R' alkoxysulfonium Alkoxysulfonium Salt alcohol->alkoxysulfonium base Triethylamine (Base) ylide Sulfur Ylide base->ylide active_dmso->alkoxysulfonium Nucleophilic Attack alkoxysulfonium->ylide Deprotonation products Ketone + DMS + Base•H⁺ ylide->products Intramolecular Elimination (5-membered TS) Workflow General Oxidation Workflow setup 1. Reaction Setup (Dry Glassware, Inert Atm.) reagents 2. Reagent Addition (Controlled Temp.) setup->reagents monitor 3. Reaction Monitoring (TLC/LC-MS) reagents->monitor workup 4. Quench & Work-up (Extraction) monitor->workup purify 5. Purification (Chromatography) workup->purify analyze 6. Analysis (NMR, MS) purify->analyze

Caption: A generalized workflow for laboratory-scale oxidation.

Product Characterization

Product: tert-Butyl 2-acetylpiperidine-1-carboxylate

  • Molecular Formula: C₁₂H₂₁NO₃ [18][19]* Molecular Weight: 227.30 g/mol [18]* Appearance: Typically a colorless to pale yellow oil or low-melting solid.

  • Purity (Post-Chromatography): >95% (as determined by NMR or LC-MS).

Successful synthesis should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and purity of the final compound.

References

  • Parikh, J. R., & Doering, W. von E. (1967). Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. [Link]

  • Ley, S. V., & Griffith, W. P. (1987). Tetra-n-propylammonium Perruthenate, Pr4N+RuO4−, TPAP: A Mild and Convenient Oxidant for Alcohols. Journal of the Chemical Society, Chemical Communications, (21), 1625. [Link]

  • Wikipedia. (n.d.). Parikh–Doering oxidation. Retrieved March 19, 2026, from [Link]

  • Chem-Station. (2014, April 1). TPAP (Ley-Griffith) Oxidation. Retrieved March 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Dess-Martin periodinane. Retrieved March 19, 2026, from [Link]

  • Chem-Station. (2014, May 1). Parikh-Doering Oxidation. Retrieved March 19, 2026, from [Link]

  • Chad's Prep. (n.d.). Oxidation with Chromic Acid and PCC. Retrieved March 19, 2026, from [Link]

  • Blackmond, D. G., et al. (2017). Elucidating the mechanism of the Ley-Griffith (TPAP) alcohol oxidation. Chemical Science, 8(12), 8435–8442. [Link]

  • PubChem. (n.d.). tert-butyl (2R)-2-acetylpiperidine-1-carboxylate. Retrieved March 19, 2026, from [Link]

  • Tidwell, T. T. (1990). Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update. Synthesis, 1990(10), 857–870. [Link]

  • Chemistry Steps. (2022, June 5). PCC Oxidation Mechanism. Retrieved March 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2017). Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation. PMC. [Link]

  • YouTube. (2025, November 17). Ley-Griffith Oxidation. Retrieved March 19, 2026, from [Link]

  • University of Michigan. (2015, November 20). CHEM 330 Topics Discussed on Nov. 20.
  • Organic-Synthesis.com. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved March 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved March 19, 2026, from [Link]

  • YouTube. (2021, January 25). 12.8 Oxidation of Alcohols by Chromic Acid and PCC. Retrieved March 19, 2026, from [Link]

  • Orango. (2025, May 2). What Is PCC in Organic Chemistry? A Quick Overview. Retrieved March 19, 2026, from [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (n.d.). Dess−Martin Periodinane Oxidation. Retrieved March 19, 2026, from [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved March 19, 2026, from [Link]

  • Inxight Drugs. (n.d.). tert-Butyl 2-acetylpiperidine-1-carboxylate. Retrieved March 19, 2026, from [Link]

  • Grokipedia. (n.d.). Swern oxidation.
  • Wikipedia. (n.d.). Swern oxidation. Retrieved March 19, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved March 19, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting tert-Butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate .

While the tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection due to its stability under basic and nucleophilic conditions, this specific substrate presents unique challenges. The proximity of the secondary alcohol on the C2 side chain to the N-Boc group creates a microenvironment highly susceptible to both acid-catalyzed degradation and intramolecular side reactions. This guide synthesizes mechanistic theory with field-proven protocols to ensure the integrity of your synthetic workflows.

Part 1: Mechanistic Foundations of Boc Cleavage

To prevent Boc cleavage, we must first understand the causality behind its degradation in this specific molecular framework. There are two primary pathways for unwanted deprotection:

Acid-Catalyzed Deprotection

The Boc group is inherently 1[1]. Exposure to strong acids (or localized concentrations of acidic byproducts during reactions) protonates the carbonyl oxygen. This destabilizes the carbamate, leading to the ejection of a stable tert-butyl carbocation and a carbamic acid intermediate, which rapidly decarboxylates into the free amine.

AcidCleavage N1 N-Boc Piperidine N2 Protonated Carbonyl N1->N2 Strong Acid (H+) N3 Carbamic Acid + t-Butyl Cation N2->N3 Cleavage N4 Free Amine + CO2 N3->N4 Decarboxylation

Mechanism of acid-catalyzed Boc deprotection via tert-butyl cation formation.

Neighboring Group Participation (NGP)

Because the hydroxyl group is located on the carbon adjacent to the piperidine ring (a β -amino alcohol analog), activating the alcohol into a good leaving group can trigger2[2]. The spatially proximate Boc carbonyl oxygen acts as an internal nucleophile, attacking the activated carbon. This forms a bicyclic oxazolidinone and permanently cleaves the tert-butyl group.

NGPCyclization N1 N-Boc-2-(1-hydroxyethyl) piperidine N2 Activated Alcohol (O-Phosphonium) N1->N2 DEAD/PPh3 N3 Intramolecular Nucleophilic Attack N2->N3 Neighboring Group Participation N4 Bicyclic Oxazolidinone (Boc Cleaved) N3->N4 - t-Butyl Cation

Neighboring group participation leading to Boc cleavage and oxazolidinone formation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my Boc group cleave during Swern oxidation of the secondary alcohol? A: Swern oxidation utilizes oxalyl chloride and DMSO, generating HCl as a stoichiometric byproduct. If the reaction temperature exceeds -78 °C before the addition of the triethylamine base, the localized concentration of HCl protonates the Boc carbonyl, leading to3[3]. Solution: Maintain strict cryogenic control, or switch to a buffered Dess-Martin Periodinane (DMP) oxidation (See Protocol 1).

Q2: I attempted a Mitsunobu reaction to invert the stereochemistry of the alcohol, but LC-MS shows a mass corresponding to the loss of the tert-butyl group. What happened? A: You are observing Neighboring Group Participation. Under 4[4], the alcohol is converted into a highly electrophilic alkoxyphosphonium intermediate. Before the external nucleophile can attack, the Boc carbonyl oxygen attacks the activated carbon internally, forming a bicyclic oxazolidinone and ejecting the tert-butyl cation[2]. Solution: Avoid Mitsunobu conditions for this substrate. Instead, use a two-step sequence: convert the alcohol to a mesylate under basic conditions, followed by an intermolecular SN2 displacement at elevated temperatures (See Protocol 2).

Q3: My compound degrades during silica gel chromatography. How can I prevent this? A: Standard silica gel is slightly acidic (pH ~4.5–5.5), which can cause slow, partial deprotection of the Boc group during purification[1]. Solution: Pre-treat (neutralize) the silica gel by running 1% triethylamine (TEA) in your initial hexanes/EtOAc eluent system.

Part 3: Quantitative Data & Reagent Compatibility

The table below summarizes the stability of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate across common synthetic transformations.

Reaction / ConditionReagent SystemBoc StabilityMechanistic Causality & Notes
Deprotection 20% TFA in DCMLabile Rapid cleavage via protonation and tert-butyl cation formation.
Swern Oxidation Oxalyl Chloride, DMSO, Et₃NConditionally Stable HCl byproduct causes cleavage if temperature exceeds -78 °C.
DMP Oxidation Dess-Martin PeriodinaneModerately Stable Acetic acid byproduct causes slow cleavage; requires NaHCO₃ buffer.
Mitsunobu DEAD/DIAD, PPh₃, NucleophileLabile Neighboring group participation leads to oxazolidinone cyclization.
Etherification NaH, Alkyl Halide, THFHighly Stable Boc is completely inert to strongly basic and nucleophilic environments.

Part 4: Validated Experimental Protocols

Every protocol provided here is designed as a self-validating system , ensuring that you can analytically confirm the success of the reaction while preserving the Boc group.

Protocol 1: Buffered DMP Oxidation (Synthesis of Ketone)

Objective: Oxidize the secondary alcohol to 1-(tert-butoxycarbonyl)-2-acetylpiperidine without acid-catalyzed Boc cleavage. Self-Validation: The inclusion of solid NaHCO₃ neutralizes acetic acid in real-time. The biphasic Na₂S₂O₃/NaHCO₃ quench validates the destruction of excess oxidant (indicated by the organic layer turning clear) while maintaining basicity to protect the Boc group.

  • Setup: Dissolve tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask.

  • Buffering: Add solid NaHCO₃ (3.0 eq) to the stirring solution to create a heterogeneous buffer system.

  • Oxidation: Cool the mixture to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.5 eq) portion-wise.

  • Monitoring: Remove the ice bath and stir at room temperature for 1–2 hours. Validate via TLC (stain with PMA; the starting material is a secondary alcohol, the product is a less polar ketone).

  • Crucial Quench: Pour the reaction into a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is completely clear.

  • Isolation: Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Two-Step Substitution (Mesylation + SN2)

Objective: Introduce a nucleophile (e.g., Azide) with inversion of stereochemistry, bypassing the Mitsunobu cyclization pathway. Self-Validation: Step 1 uses excess Et₃N to ensure the HCl byproduct from MsCl is instantly neutralized. Step 2 uses a polar aprotic solvent (DMF) to accelerate the intermolecular SN2, analytically outcompeting slow intramolecular cyclization (confirmed via LC-MS tracking).

Step 1: Mesylation

  • Dissolve the starting material (1.0 eq) in anhydrous DCM (0.2 M) and add Et₃N (2.5 eq). Cool to 0 °C.

  • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir for 30 minutes at 0 °C. Validation: TLC shows complete consumption of the alcohol and formation of a new, lower Rf spot.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate. Use the crude mesylate immediately.

Step 2: SN2 Displacement 5. Dissolve the crude mesylate in anhydrous DMF (0.1 M). 6. Add Sodium Azide (NaN₃, 3.0 eq). 7. Heat to 60 °C for 4–6 hours. Validation: LC-MS confirms the desired mass without the loss of 56 Da (which would indicate isobutylene loss/cyclization). 8. Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) to remove DMF and excess salts. 9. Dry the organic layer, concentrate, and purify via neutralized silica gel chromatography (pre-treated with 1% TEA).

References

  • ACS Publications. "Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst."[Link]

  • ACS Publications. "Mitsunobu and Related Reactions: Advances and Applications." [Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of tert-Butyl 2-(1-Hydroxyethyl)piperidine-1-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic purification of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic purification of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate and its mixtures. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental issues, ensuring the attainment of high-purity compounds critical for subsequent research and development.

Introduction

tert-Butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate is a chiral building block frequently utilized in the synthesis of pharmacologically active compounds.[1] Its synthesis often yields a mixture of diastereomers, alongside unreacted starting materials and byproducts. Effective chromatographic purification is paramount to isolate the desired stereoisomer with high purity. This guide explains the underlying principles of chromatographic separation for this specific molecule and offers practical, field-tested solutions to common purification challenges.

Core Purification Workflow

A systematic approach is crucial for developing an effective purification method. The following workflow outlines the key decision-making steps from initial assessment to final purification.

cluster_0 Purification Strategy for tert-Butyl 2-(1-Hydroxyethyl)piperidine-1-carboxylate start Crude Reaction Mixture tlc Initial Analysis by TLC (e.g., Hexanes/Ethyl Acetate) start->tlc diastereomers Diastereomers Visible? tlc->diastereomers flash_chrom Flash Column Chromatography (Normal Phase: Silica Gel) diastereomers->flash_chrom Yes, baseline separation method_dev HPLC Method Development (Achiral vs. Chiral) diastereomers->method_dev No, or poor separation purity_check Purity Analysis (HPLC, NMR) flash_chrom->purity_check achiral_hplc Achiral HPLC (Normal or Reverse Phase) method_dev->achiral_hplc Try First chiral_hplc Chiral HPLC (Polysaccharide-based CSP) method_dev->chiral_hplc If Achiral Fails achiral_hplc->purity_check chiral_hplc->purity_check purity_check->method_dev Impure pure_product Pure Diastereomer purity_check->pure_product >98% Purity

Caption: A decision-making workflow for the purification of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic purification of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate mixtures.

Issue 1: Poor or No Separation of Diastereomers on Silica Gel Flash Chromatography

  • Question: I am running a flash column with a hexane/ethyl acetate gradient, but my two diastereomers are co-eluting. How can I improve the separation?

  • Answer: Poor resolution of diastereomers is fundamentally a selectivity problem.[2] Since diastereomers possess different physicochemical properties, they can be separated on achiral stationary phases like silica gel.[2] The key is to find conditions that maximize the differences in their interactions with the stationary and mobile phases.

    • Probable Causes & Solutions:

      • Inappropriate Mobile Phase Polarity: The initial solvent system may not be optimal.

        • Action: Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate or diethyl ether.[3] Try adding a small amount of a more polar solvent like methanol or isopropanol (1-5%) to the mobile phase. This can modulate the hydrogen bonding interactions with the silica surface and the hydroxyl group of your compound, potentially enhancing separation.

      • Peak Tailing Due to Basic Nitrogen: The piperidine nitrogen, although Boc-protected, can still exhibit some basicity, leading to interactions with acidic silanol groups on the silica surface and causing peak tailing.

        • Action: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase.[3] This will neutralize the acidic sites on the silica gel, leading to more symmetrical peak shapes and potentially better resolution.

      • Insufficient Column Efficiency: The column may not have enough theoretical plates for a difficult separation.

        • Action: Use a longer column or a stationary phase with a smaller particle size. Ensure proper column packing to avoid channeling. A slower flow rate can also improve resolution.[2]

Issue 2: The Compound is Tailing Badly on a C18 Reverse-Phase Column

  • Question: I am trying to purify my compound using reverse-phase HPLC with a water/acetonitrile mobile phase, but the peak shape is very poor. What is causing this?

  • Answer: Peak tailing on a C18 column for a compound like tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate, which contains a basic nitrogen, is often due to secondary interactions with residual silanol groups on the silica backbone of the stationary phase.

    • Probable Causes & Solutions:

      • Silanol Interactions: At neutral pH, the piperidine nitrogen can be partially protonated, leading to ionic interactions with deprotonated silanol groups.

        • Action 1 (Acidic Modifier): Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase. This will protonate the piperidine nitrogen and suppress the ionization of the silanol groups, minimizing unwanted secondary interactions.

        • Action 2 (Basic Modifier): Alternatively, operate at a higher pH by adding a basic modifier like triethylamine or ammonium hydroxide to keep the piperidine nitrogen in its neutral, free-base form. However, be aware that standard silica-based C18 columns are not stable above pH 8.

      • Poor Solubility in the Mobile Phase: The compound may be precipitating on the column if the mobile phase composition is not optimal.

        • Action: Ensure your sample is fully dissolved in the initial mobile phase before injection. You may need to start with a higher percentage of organic solvent in your gradient.

Issue 3: Incomplete Removal of N-Boc Protecting Group (Deprotection) Impurity

  • Question: After my reaction, I have a significant amount of the deprotected piperidine impurity. How can I remove this during purification?

  • Answer: The deprotected piperidine is significantly more polar and basic than the N-Boc protected product. This difference in physicochemical properties can be exploited for efficient separation.

    • Solutions:

      • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1 M HCl).[3] The basic deprotected piperidine will be protonated and move into the aqueous phase, while the N-Boc protected compound remains in the organic layer.[3]

      • Silica Gel Chromatography: The deprotected amine will have a very strong affinity for the silica gel and will likely stick at the top of the column or elute at a much higher polarity than the desired product. A standard flash chromatography setup (e.g., hexanes/ethyl acetate) should provide excellent separation.[4]

Issue 4: Difficulty Separating Diastereomers Even with HPLC

  • Question: I have tried both normal-phase and reverse-phase HPLC on achiral columns, but the diastereomers still co-elute. What are my next steps?

  • Answer: When standard achiral methods fail, more specialized techniques are required. The small difference in the spatial arrangement of the two diastereomers may require a more selective stationary phase.

    • Solutions:

      • Change the Stationary Phase Chemistry: If a C18 column did not provide separation, try a phenyl-hexyl or a pentafluorophenyl (PFP) column.[5] These stationary phases offer different selectivity based on pi-pi and dipole-dipole interactions, which may be sufficient to resolve the diastereomers.

      • Chiral Chromatography: Although not always necessary for diastereomers, a chiral stationary phase (CSP) can offer excellent selectivity.[2][6] Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel®) are highly versatile and often successful in separating piperidine derivatives.[7] Normal-phase conditions with hexane and an alcohol modifier (e.g., isopropanol or ethanol) are typically a good starting point for these columns.[6]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): For this polar molecule, HILIC can be an effective alternative to reverse-phase chromatography.[8] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, offering a different retention mechanism that may resolve the diastereomers.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose column for purifying this compound?

    • A1: For initial purification and removal of major impurities, standard silica gel for flash chromatography is the most common and cost-effective choice.[9] For high-resolution separation of diastereomers, a high-performance liquid chromatography (HPLC) column is necessary. A C18 column is a good starting point for reverse-phase method development, while a silica or diol column can be used for normal-phase HPLC.[5][10]

  • Q2: How do I choose between normal-phase and reverse-phase chromatography?

    • A2: The choice depends on the polarity of your compound and the impurities you are trying to remove.

      • Normal-Phase (Polar stationary phase, non-polar mobile phase): This is often preferred for separating diastereomers of moderately polar compounds like tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate. It can provide excellent selectivity for isomers.[11]

      • Reverse-Phase (Non-polar stationary phase, polar mobile phase): This is a very versatile and reproducible technique, particularly for separating compounds with different levels of hydrophobicity.[12] It is also highly compatible with mass spectrometry detectors.[11]

  • Q3: My compound is not UV active. How can I detect it during HPLC?

    • A3: While the Boc group provides some weak UV absorbance, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are universal detectors that do not require a chromophore and are excellent alternatives. Mass Spectrometry (MS) is another highly sensitive and specific detection method that can be coupled with HPLC.[9]

  • Q4: Can I use preparative TLC for purification?

    • A4: Yes, for small quantities (typically <100 mg), preparative thin-layer chromatography (prep TLC) can be a quick and effective method for purification, especially if you have already established good separation conditions on an analytical TLC plate.

  • Q5: What are some common impurities I should look for?

    • A5: Besides the other diastereomer, common impurities include:

      • Unreacted starting materials (e.g., the corresponding pyridine derivative if the synthesis involved hydrogenation).[13]

      • The deprotected piperidine (loss of the Boc group).[14]

      • Byproducts from the reduction of the ketone precursor, if applicable.

Data Summary Tables

Table 1: Recommended Starting Conditions for Flash Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.[9]
Mobile Phase Hexanes/Ethyl Acetate GradientGood starting point for moderately polar compounds.[3]
Modifier 0.1-1% TriethylamineReduces peak tailing for basic compounds.[3]
TLC Rf Target 0.2 - 0.4Provides a good balance between retention and elution time on the column.[3]

Table 2: HPLC Method Development Starting Points

ModeStationary PhaseMobile PhaseModifier
Normal Phase Silica, Diol, or CyanoHexane/Isopropanol or Hexane/Ethanol0.1% Diethylamine (for basic compounds)
Reverse Phase C18 or Phenyl-HexylWater/Acetonitrile or Water/Methanol0.1% TFA or Formic Acid
Chiral Polysaccharide-based (e.g., Chiralpak® IA, IB, IC)Hexane/Isopropanol or Hexane/Ethanol0.1% Diethylamine

Method Development Protocol for Diastereomer Separation

This protocol outlines a systematic approach to developing an HPLC method for separating the diastereomers of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate.

  • Initial Screening (Achiral):

    • Select two different achiral columns (e.g., C18 and Phenyl-Hexyl).

    • Prepare two mobile phase systems: Water/Acetonitrile and Water/Methanol (both with 0.1% formic acid).

    • Run a broad gradient (e.g., 5% to 95% organic over 15 minutes) on each column with each mobile phase system.

    • Analyze the results to see which combination provides the best initial separation.[2]

  • Optimization:

    • Based on the best result from the screening, focus on that column and mobile phase combination.

    • Convert the gradient method to an isocratic hold based on the elution percentage from the screening run.

    • Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.[2]

    • Evaluate the effect of column temperature (e.g., 25°C, 40°C, 55°C) on the separation.

    • Fine-tune the flow rate to optimize efficiency.[2]

  • Chiral Screening (If Necessary):

    • If achiral methods fail, select a polysaccharide-based chiral column.

    • Screen different normal-phase mobile phases, such as Hexane/Isopropanol and Hexane/Ethanol, with 0.1% diethylamine.

    • Optimize the mobile phase composition and temperature as described above.

References

  • Ramstedt, B., & Slotte, J. P. (2000). Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography. Analytical Biochemistry, 282(2), 245-249. doi: 10.1006/abio.2000.4612
  • Chromatography Forum. (2008). Separation of diastereomers. Retrieved from [Link]

  • Naro, D., et al. (2018). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC.
  • Sardari, S., & Valíková, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-164.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Sigma-Aldrich. (2013). Novel Separation Approach for Multiple Chiral Center Molecules.
  • Reinhardt, F., et al. (2011).
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Barba, F., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Substitution Reactions of tert-Butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate

Welcome to the Technical Support Center. As drug development professionals, you frequently encounter complex scaffolds where theoretical reactivity fails in practice.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, you frequently encounter complex scaffolds where theoretical reactivity fails in practice. tert-Butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate is a classic example of a "steric nightmare."

The C2 position of the piperidine ring is adjacent to a bulky N-Boc protecting group. The N-Boc group exhibits restricted rotation (rotamers) due to the partial double-bond character of the carbamate C-N bond, creating a massive steric umbrella over the adjacent substituents[1]. When attempting an SN₂ substitution at the secondary alcohol (the 1-hydroxyethyl group), the nucleophile's trajectory is severely blocked. This leads to failed Mitsunobu reactions, sluggish leaving-group displacements, and unwanted E2 eliminations.

This guide provides field-proven, self-validating troubleshooting strategies to overcome these specific bottlenecks.

Section 1: Troubleshooting Mitsunobu Reaction Failures

FAQ 1: My standard Mitsunobu reaction (DEAD/PPh₃, benzoic acid) yields only starting material or elimination byproducts. How can I force the inversion?

Causality: The standard betaine intermediate formed by DEAD and PPh₃ is too bulky to effectively activate the hindered secondary alcohol. Furthermore, if the nucleophile (e.g., benzoic acid) is not acidic enough, the reaction stalls, and the intermediate decomposes or undergoes elimination[2].

Solution: You must either increase the electrophilicity of the activating species or increase the acidity of the nucleophile.

  • Approach A (The Martin-Dodge Modification): Substitute benzoic acid with 4-nitrobenzoic acid. The lower pKa ensures a higher concentration of the active nucleophilic carboxylate, significantly improving yields on hindered substrates[3].

  • Approach B (The Tsunoda System): Replace DEAD/PPh₃ with 1,1'-(Azodicarbonyl)dipiperidine (ADDP) and Tributylphosphine (PBu₃). PBu₃ is smaller and more nucleophilic than PPh₃, allowing it to penetrate the steric shield of the N-Boc group[4].

Protocol 1: ADDP/PBu₃-Mediated Mitsunobu Inversion

  • Preparation: In an oven-dried flask under argon, dissolve tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) and your nucleophile (1.5 eq) in anhydrous toluene (0.2 M).

  • Activation: Add ADDP (1.5 eq) to the mixture. Cool the flask to 0 °C.

  • Phosphine Addition: Dropwise, add PBu₃ (1.5 eq). Causality Note: PBu₃ is highly reactive and prone to oxidation. Adding it last at low temperatures prevents the premature formation of inactive phosphine oxides.

  • Reaction: Remove the ice bath and stir at room temperature for 12–24 hours.

  • Self-Validation Check: Monitor by LCMS. The disappearance of the ADDP color is not a reliable indicator of completion[4]. Look for the mass of the desired inverted product. If starting material persists after 24h, the steric hindrance is too extreme for a direct SN₂, and you must proceed to the Oxidation-Reduction Bypass (See Section 3).

Section 2: Leaving Group Displacements

FAQ 2: I converted the alcohol to a tosylate (OTs), but substituting it with sodium azide requires heating, which destroys my molecule via E2 elimination. What is the alternative?

Causality: Tosylates and mesylates possess moderate leaving-group ability. For highly hindered secondary carbons, the activation energy required for the SN₂ trajectory is massive. Heating the reaction provides this energy, but it disproportionately accelerates the E2 elimination pathway, as the basic azide ion abstracts a proton from the adjacent carbon instead of attacking the shielded electrophilic center.

Solution: Switch to a trifluoromethanesulfonate (triflate, -OTf) leaving group. Triflates are exceptionally reactive—often 10⁴ to 10⁵ times faster than tosylates—allowing SN₂ displacements to occur at room temperature, thereby suppressing the entropy-driven E2 pathway[5].

Protocol 2: Triflate Formation and Room-Temperature Displacement

  • Triflation: Dissolve the alcohol (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C.

  • Base Addition: Add 2,6-lutidine (2.0 eq). Causality Note: 2,6-lutidine is a sterically hindered, non-nucleophilic base. It neutralizes the generated triflic acid without reacting with the highly electrophilic triflate intermediate.

  • Activation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise. Stir for 30 minutes at -78 °C.

  • Self-Validation Check: Perform a rapid TLC (Hexanes/EtOAc). The alcohol must be completely consumed, replaced by a less polar spot. If incomplete, add an additional 0.2 eq Tf₂O.

  • Workup & Displacement: Quench with cold NaHCO₃ (aq), extract with cold CH₂Cl₂, dry, and concentrate without heating. Immediately dissolve the crude triflate in anhydrous DMF. Add NaN₃ (3.0 eq) and stir at room temperature for 2 hours.

Section 3: The Oxidation-Reduction Bypass

FAQ 3: Both Mitsunobu and Triflate methods failed due to the extreme rotameric shielding of the N-Boc group. Is there a guaranteed workaround?

Causality: When SN₂ is physically impossible due to insurmountable steric clash, you must change the hybridization of the reactive center.

Solution: The Oxidation-Reduction Bypass. By oxidizing the sp³-hybridized secondary alcohol to an sp²-hybridized ketone, you flatten the geometry (109.5° → 120°), completely removing the steric bottleneck. You can then perform a reductive amination or a stereoselective reduction to re-establish the sp³ center with your desired functional group.

Protocol 3: Two-Step Oxidation-Reductive Amination

  • Oxidation: Treat the alcohol (1.0 eq) with Dess-Martin Periodinane (1.2 eq) in CH₂Cl₂ at room temperature for 2 hours.

  • Self-Validation Check: Analyze the crude intermediate via IR spectroscopy. You must observe a strong C=O stretch at ~1715 cm⁻¹ and the complete disappearance of the broad O-H stretch at ~3300 cm⁻¹.

  • Imine Formation: Dissolve the crude ketone in 1,2-dichloroethane (DCE). Add the desired amine (1.2 eq) and glacial acetic acid (1.0 eq). Stir for 1 hour to form the planar iminium intermediate.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) and stir overnight. Causality Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines/iminiums without reducing unreacted ketones, ensuring maximum chemoselectivity.

Data Presentation

Table 1: Comparison of Leaving Groups for Hindered Secondary Alcohols

Leaving GroupRelative ReactivityTypical SN₂ TempRisk of E2 Elimination
Mesylate (-OMs)1x60°C - 80°CVery High
Tosylate (-OTs)~1x60°C - 80°CVery High
Triflate (-OTf)10,000x - 100,000x-20°C - 25°CLow

Table 2: Mitsunobu Reagent Systems for Hindered Substrates

Reagent SystemPhosphineAzodicarboxylateBest Use Case
StandardPPh₃DEAD / DIADPrimary, unhindered secondary alcohols.
Martin-DodgePPh₃DEADHindered alcohols requiring esterification.
TsunodaPBu₃ADDPExtreme steric hindrance; direct amination.
Visualizations

G A tert-Butyl 2-(1-hydroxyethyl) piperidine-1-carboxylate B Direct SN2 Attempt (e.g., OTs + NaN3) A->B High Steric Strain C Modified Mitsunobu (ADDP/PBu3 or p-NO2BzOH) A->C Moderate Nucleophiles D Triflate Displacement (Tf2O, then NaN3) A->D Strong Nucleophiles E Oxidation-Reduction Bypass (sp3 -> sp2 -> sp3) A->E Extreme Hindrance F E2 Elimination (Alkene Byproduct) B->F Heating Required G Desired Substituted Product (Amine, Azide, Ester) C->G Inversion of Stereocenter D->G Room Temp SN2 E->G High Yield, No E2

Figure 1: Decision tree for selecting a substitution strategy based on steric hindrance.

G N1 Hindered Alcohol (sp3, Crowded) N2 Ketone Intermediate (sp2, Planar) N1->N2 Oxidation (DMP or Swern) N3 Imine/Iminium (sp2, Planar) N2->N3 + Amine (- H2O) N4 Substituted Amine (sp3, Inverted/Retained) N3->N4 Reduction (NaBH(OAc)3)

Figure 2: The Oxidation-Reduction Bypass workflow, demonstrating the transition from sp3 to sp2.

References
  • Title: Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent Source: Journal of the American Chemical Society - ACS Publications URL: 1

  • Title: Mitsunobu and Related Reactions: Advances and Applications Source: Chemical Reviews - ACS Publications URL: 2

  • Title: A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols Source: Organic Syntheses URL: 3

  • Title: 1,1'-(Azodicarbonyl)dipiperidine (ADDP) Application Note Source: Benchchem URL: 4

  • Title: SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates Source: PMC - National Institutes of Health URL: 5

Sources

Optimization

Troubleshooting poor solubility of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate in aqueous media

Welcome to the Formulation & Assay Support Center. This guide is specifically designed for researchers and drug development professionals struggling with the aqueous solubility of tert-butyl 2-(1-hydroxyethyl)piperidine-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Support Center. This guide is specifically designed for researchers and drug development professionals struggling with the aqueous solubility of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate .

Below, you will find a mechanistic root-cause analysis, a strategic decision tree, step-by-step solubilization protocols, and a targeted FAQ section to ensure your biological assays and preclinical formulations succeed.

Compound Profile & Root Cause Analysis

Why does tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate crash out of aqueous media?

To solve a solubility issue, we must first understand the molecular causality. Researchers often assume that because this compound contains a piperidine ring, it should behave like a basic amine (which typically dissolves well in mildly acidic buffers). This is a structural misconception.

  • The Illusion of Basicity: The nitrogen atom in the piperidine ring is protected by a Boc (tert-butyloxycarbonyl) group. This protection converts the secondary amine into a carbamate. Carbamates are neutral and non-ionizable at physiological pH because the nitrogen's lone pair is delocalized into the adjacent carbonyl group. Therefore, pH adjustment will not improve solubility.

  • High Lipophilicity: The bulky tert-butyl group acts as a massive hydrophobic sink. While the 1-hydroxyethyl group provides a minor polar handle (a single hydrogen bond donor/acceptor), it is thermodynamically insufficient to overcome the high hydration penalty of the greasy Boc-piperidine scaffold.

Solubility Enhancement Decision Tree

Before proceeding to the protocols, use the following logical workflow to determine the least disruptive solubilization strategy for your specific downstream application.

SolubilityWorkflow Start Poor Aqueous Solubility: Boc-Protected Piperidine CheckBoc Is the Boc group required for the biological assay? Start->CheckBoc Deprotect Deprotect (TFA/HCl) to yield soluble free amine CheckBoc->Deprotect No (Synthetic Intermediate) Cosolvent Screen Co-solvents (e.g., 1% DMSO or PEG400) CheckBoc->Cosolvent Yes (Target Compound) Success Proceed to Aqueous Assay Deprotect->Success Toxicity Does co-solvent exceed assay tolerance limits? Cosolvent->Toxicity Solubilized Cyclodextrin Use Cyclodextrins (HP-β-CD Inclusion Complex) Cosolvent->Cyclodextrin Still Insoluble Toxicity->Cyclodextrin Yes Toxicity->Success No Lipid Micellar Solubilization (Tween 80 / Surfactants) Cyclodextrin->Lipid Still Insoluble Cyclodextrin->Success Solubilized Lipid->Success

Decision tree for overcoming poor aqueous solubility of Boc-protected piperidines.

Validated Solubilization Protocols

Protocol A: Co-Solvent Solubilization (The "DMSO Spike" Method)

Causality: Co-solvents like DMSO disrupt the highly ordered hydrogen-bonding network of water, lowering the dielectric constant of the medium and reducing the thermodynamic penalty of solvating the lipophilic Boc group[1].

  • Stock Preparation: Weigh the compound and dissolve it in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 10 mM to 50 mM).

  • Thermal Activation: Warm the stock solution to 37°C in a water bath for 5 minutes and vortex vigorously to ensure no micro-crystals remain.

  • Rapid Dilution: Rapidly "spike" the required volume of the DMSO stock into your aqueous assay buffer (e.g., PBS, pH 7.4) while maintaining continuous, vigorous vortexing. Note: Slow addition causes localized supersaturation, leading to immediate nucleation and precipitation.

  • Validation: Ensure the final DMSO concentration remains ≤ 1% (v/v) to prevent assay interference (e.g., enzyme denaturation or cellular toxicity)[1].

Protocol B: Host-Guest Complexation with Cyclodextrins

Causality: If your assay cannot tolerate DMSO, cyclodextrins offer a "molecular shield." The lipophilic inner cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the bulky tert-butyl group, while its polyhydroxy exterior maintains high affinity for polar water molecules, dragging the insoluble compound into solution[1],[].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer.

  • Direct Addition: Add the solid tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate directly to the HP-β-CD buffer.

  • Equilibration: Sonicate the mixture in a water bath for 15–30 minutes to provide the activation energy required for complexation. Follow this with overnight end-over-end rotation at room temperature to allow the host-guest dynamic equilibrium to fully establish[3].

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed aggregates before introducing it to your assay.

Formulation Performance Data

The table below summarizes the expected solubility gains when applying different excipient strategies to highly lipophilic, neutral carbamates like our target compound.

Formulation StrategyExcipient ConcentrationExpected Solubility RangeBiological Assay Compatibility
Pure Buffer (PBS) 0%< 10 µMHigh
DMSO Co-solvent 1% (v/v)50 µM – 100 µMModerate (Cell-line dependent)
HP-β-CD Complexation 20% (w/v)1 mM – 5 mMHigh (Highly Biocompatible)
Micellar (Tween 80) 0.1% (v/v)200 µM – 500 µMLow (Risk of membrane disruption)

Frequently Asked Questions (FAQs)

Q: Can I just lower the pH of my buffer to protonate the molecule and increase solubility? A: No. As established in the root-cause analysis, the nitrogen is Boc-protected, forming a neutral carbamate. It lacks a basic lone pair and will not protonate at physiological or mildly acidic pH. If your assay actually requires the free piperidine amine, you must chemically deprotect the compound using Trifluoroacetic Acid (TFA) or HCl in dioxane prior to the assay.

Q: How can I accurately measure if my compound has precipitated during the assay? A: We highly recommend performing a standardized Kinetic Solubility Assay [4].

  • Prepare a 10 mM DMSO stock of your compound.

  • Serially dilute the stock into your aqueous buffer in a 96-well clear-bottom plate.

  • Incubate for 2 hours at room temperature.

  • Measure turbidity using a nephelometer or a UV-Vis plate reader at 620 nm. A sharp increase in absorbance indicates the onset of precipitation (your kinetic solubility limit)[4].

Q: The compound is just an intermediate in my synthetic route. Do I really need to force it into aqueous solution? A: Typically, no. If this is a synthetic intermediate, organic solvents (DCM, DMF, THF) are the standard. Aqueous solubility is usually only required for biological screening, DMPK profiling, or final formulation. Consider advancing your synthesis to the deprotected or final functionalized stage before attempting aqueous solubilization.

References

  • [4] Creative Bioarray. Aqueous Solubility Assays. Available at:

  • [1] WuXi AppTec. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Available at:

  • [] BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. Available at:

  • [3] National Center for Biotechnology Information (PMC). Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Spectroscopic Guide to N-Boc Protection: Comparing 2-(1-hydroxyethyl)piperidine and its Carbamate Derivative

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the use of protecting groups is a fundamental strategy. Among these, the tert-butoxycarbonyl (Boc) group s...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the use of protecting groups is a fundamental strategy. Among these, the tert-butoxycarbonyl (Boc) group stands out for its robustness and the mild conditions required for its removal. This guide provides an in-depth spectroscopic comparison of 2-(1-hydroxyethyl)piperidine and its N-Boc protected counterpart, tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate.

The Structural and Electronic Impact of N-Boc Protection

The introduction of the N-Boc group fundamentally alters the electronic and conformational landscape of the piperidine ring. The nitrogen lone pair in the unprotected amine is available for protonation and can participate in hydrogen bonding. Upon protection, this lone pair is delocalized into the adjacent carbonyl group of the carbamate. This has several key consequences:

  • Electronic Deshielding: The electron-withdrawing nature of the carbamate group deshields the adjacent protons and carbons in the piperidine ring, leading to downfield shifts in their respective NMR spectra.

  • Steric Hindrance: The bulky tert-butyl group introduces significant steric hindrance, which can influence the conformational equilibrium of the piperidine ring.

  • Rotational Isomers (Rotamers): The partial double bond character of the N-C(O) bond in the carbamate can lead to hindered rotation, potentially resulting in the observation of distinct sets of signals for different conformers in the NMR spectra at room temperature.

cluster_0 Unprotected Amine cluster_1 Boc-Protected Amine Unprotected 2-(1-hydroxyethyl)piperidine Protected tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate Unprotected->Protected Boc₂O, Base Protected->Unprotected Acid (e.g., TFA)

Caption: Reaction scheme for the N-Boc protection and deprotection of 2-(1-hydroxyethyl)piperidine.

¹H NMR Spectroscopy: A Tale of Two Protons (and Nine More)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for confirming N-Boc protection. The changes in the spectrum are distinct and informative.

The most definitive evidence of successful Boc protection is the appearance of a large, sharp singlet at approximately 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[1] This signal is a hallmark of the Boc protecting group.

Furthermore, the protons on the carbons adjacent to the nitrogen (the α-protons) will experience a downfield shift due to the electron-withdrawing effect of the newly formed carbamate. For the unprotected amine, these protons are typically found in the 2.5-3.0 ppm region, whereas in the Boc-protected compound, they can be shifted to 3.5-4.0 ppm.

Proton Environment Unprotected (Predicted, ppm) Boc-Protected (Predicted, ppm) Key Observations
tert-butyl (9H)N/A~1.45 (s)Diagnostic singlet for the Boc group.[1][2]
Piperidine α-protons~2.5 - 3.0 (m)~3.5 - 4.0 (m)Downfield shift due to carbamate deshielding.
Hydroxyl proton (1H)Variable, broadVariable, broadPosition is concentration and solvent dependent.
Other piperidine & ethyl protons~1.2 - 1.8 (m)~1.2 - 2.0 (m)Minor shifts and potential for increased complexity.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information, confirming the presence of the carbonyl and quaternary carbons of the Boc group.

Upon Boc protection, two new signals will appear in the ¹³C NMR spectrum:

  • A signal for the quaternary carbon of the tert-butyl group around 80 ppm.[2]

  • A signal for the carbamate carbonyl carbon in the range of 155-156 ppm.[2]

Similar to the ¹H NMR, the carbons of the piperidine ring, particularly those alpha to the nitrogen, will exhibit a downfield shift.

Carbon Environment Unprotected (Exemplary, ppm) Boc-Protected (Exemplary, ppm) Key Observations
Carbamate C=ON/A~155Diagnostic carbonyl signal.[2][3]
tert-butyl Quaternary CN/A~80Confirms the tert-butyl group.[2]
tert-butyl Methyl CsN/A~28.5Confirms the tert-butyl group.[2]
Piperidine α-carbons~46, ~52~47, ~54Downfield shift upon protection.[4]
Other piperidine & ethyl carbons~24, ~26, ~34~25, ~27, ~35Minor shifts expected.[4]

Exemplary data is based on similar piperidine structures and may vary for the exact target molecules.

FT-IR Spectroscopy: The Vibrational Signature of Protection

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for monitoring the progress of a Boc protection reaction. The key change to look for is the appearance of a strong absorption band corresponding to the carbamate carbonyl (C=O) stretch.

  • Unprotected 2-(1-hydroxyethyl)piperidine: The spectrum will be characterized by a broad O-H stretch around 3300-3500 cm⁻¹ and the absence of a strong carbonyl absorption in the 1700 cm⁻¹ region. An N-H stretch for the secondary amine would be expected around 3300-3350 cm⁻¹, which may be obscured by the O-H band.

  • Boc-Protected Derivative: The most prominent new feature will be a strong, sharp absorption band between 1680 and 1720 cm⁻¹ due to the C=O stretch of the carbamate group.[1] The broad O-H stretch will still be present.

Vibrational Mode Unprotected (cm⁻¹) Boc-Protected (cm⁻¹)
O-H Stretch~3300-3500 (broad)~3300-3500 (broad)
N-H Stretch~3300-3350 (weak-medium)Absent
C=O Stretch (Carbamate)Absent~1680-1720 (strong)
C-H Stretch~2850-3000~2850-3000

Mass Spectrometry: Fragmentation as a Fingerprint

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The introduction of the Boc group leads to characteristic fragmentation pathways that are invaluable for identification.

  • Unprotected 2-(1-hydroxyethyl)piperidine (MW: 129.20 g/mol ): The fragmentation will be dominated by cleavage of the piperidine ring and the hydroxyethyl side chain.

  • Boc-Protected Derivative (MW: 229.32 g/mol ): In addition to the fragmentation of the piperidine core, the Boc group provides a predictable and often dominant fragmentation pattern. Common losses include:

    • Loss of a tert-butyl radical (-57 Da)

    • Loss of isobutylene (-56 Da)

    • Loss of the entire Boc group (-100 Da)

Compound Molecular Ion [M]⁺ Key Fragments (m/z)
Unprotected129Fragments corresponding to piperidine ring and side-chain cleavage.
Boc-Protected229[M-57]⁺, [M-56]⁺, [M-100]⁺, plus other fragments.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Use a proton-decoupled pulse program.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

FT-IR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two NaCl or KBr plates. For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the empty sample holder.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Pelletizing) NMR NMR Analysis (¹H and ¹³C) Sample->NMR FTIR FT-IR Analysis Sample->FTIR MS Mass Spectrometry Sample->MS Data Data Interpretation & Comparison NMR->Data FTIR->Data MS->Data

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Conclusion

The N-Boc protection of 2-(1-hydroxyethyl)piperidine induces a suite of predictable and readily identifiable changes in its spectroscopic signatures. In ¹H and ¹³C NMR, the appearance of signals corresponding to the tert-butyl and carbamate moieties, along with the downfield shift of the piperidine ring's α-substituents, provides conclusive evidence of successful protection. FT-IR spectroscopy offers a rapid confirmation through the emergence of the strong carbamate carbonyl stretch, while mass spectrometry reveals a characteristic fragmentation pattern involving the loss of fragments derived from the Boc group. By understanding these fundamental spectroscopic principles, researchers can confidently characterize these and a wide array of other protected amine compounds, ensuring the integrity of their synthetic endeavors.

References

  • Oxford Academic. Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]

Sources

Comparative

Benchmarking Synthetic Routes for the Production of tert-Butyl 2-(1-Hydroxyethyl)piperidine-1-carboxylate

A Senior Application Scientist's Guide to Synthesis Strategy and Selection tert-Butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently utilized in the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Synthesis Strategy and Selection

tert-Butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1] Its structure contains two adjacent stereocenters, making the diastereoselective synthesis a critical challenge for process chemists and researchers. This guide provides an in-depth comparison of the two primary synthetic strategies for this molecule, offering experimental data and field-proven insights to inform route selection for both laboratory-scale and process-scale applications.

Overview of Synthetic Strategies

The synthesis of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate primarily revolves around two logical disconnections of the target molecule. Both strategies begin with a pre-formed, N-Boc protected piperidine ring and focus on the diastereoselective construction of the 1-hydroxyethyl side chain at the C-2 position.

  • Route A: Diastereoselective Reduction: This approach involves the synthesis of an acyl precursor, tert-butyl 2-acetylpiperidine-1-carboxylate, followed by the stereoselective reduction of the ketone to the desired secondary alcohol.

  • Route B: Nucleophilic Addition: This strategy utilizes a C-2 aldehyde precursor, tert-butyl 2-formylpiperidine-1-carboxylate, which then undergoes a nucleophilic addition of a methyl group, typically via a Grignard reagent.

The choice between these routes depends critically on factors such as desired diastereoselectivity, reagent cost and safety, scalability, and the number of synthetic steps.

Synthetic_Strategies cluster_A Route A: Reduction cluster_B Route B: Nucleophilic Addition TM Target Molecule tert-Butyl 2-(1-hydroxyethyl) piperidine-1-carboxylate Ketone N-Boc-2-acetylpiperidine Ketone->TM [Reduction] Aldehyde N-Boc-2-formylpiperidine Aldehyde->TM [MeMgBr]

Caption: High-level overview of the two primary synthetic routes.

Route A: Diastereoselective Reduction of an Acyl Precursor

This is arguably the most direct and commonly employed route. The key challenge lies in controlling the stereochemical outcome of the ketone reduction to favor the desired diastereomer (syn or anti).

Principle and Rationale

The synthesis begins with the preparation of the key intermediate, (S)-1-Boc-2-acetyl-piperidine. This can be efficiently synthesized from commercially available (S)-1-Boc-2-[N-methoxy-N-methylcarbamoyl]piperidine (a Weinreb amide) by reaction with methylmagnesium bromide.[2] The subsequent reduction of the acetyl group introduces the second stereocenter.

The stereoselectivity of the hydride reduction is governed by the steric environment around the carbonyl group. Non-selective reducing agents like sodium borohydride (NaBH₄) typically yield a mixture of diastereomers, whereas sterically demanding ("bulky") reducing agents can provide high levels of diastereoselectivity by favoring hydride attack from the less hindered face of the ketone.

Experimental Protocols & Data

Protocol 2.2.1: Synthesis of (S)-1-Boc-2-acetyl-piperidine [2] Under an inert nitrogen atmosphere, (S)-1-(tert-butoxycarbonyl)-N-methoxy-N-methylpiperidine-2-carboxamide (1 eq) is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -10 °C. Methylmagnesium bromide (3M in diethyl ether, 2.5 eq) is added dropwise, maintaining the internal temperature below -5 °C. After stirring for 3.5 hours at -10 °C, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether, the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the target ketone as a colorless oil.

Protocol 2.2.2: Non-Selective vs. Selective Ketone Reduction The synthesized ketone is subjected to two different reduction conditions to benchmark the diastereoselectivity.

  • Condition A (Non-Selective): The ketone (1 eq) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred for 2 hours at room temperature, then quenched carefully with 10% aqueous citric acid. After removal of methanol, the aqueous layer is extracted with dichloromethane, dried, and concentrated.[3][4]

  • Condition B (Selective): The ketone (1 eq) is dissolved in anhydrous THF and cooled to -78 °C. L-Selectride® (1M solution in THF, 1.5 eq) is added dropwise. The reaction is stirred at -78 °C for 4 hours. The reaction is quenched by the sequential addition of water, 1N sodium hydroxide, and 30% hydrogen peroxide. The mixture is warmed to room temperature, extracted with ethyl acetate, dried, and concentrated.

Data Summary & Comparison
ParameterCondition A: NaBH₄Condition B: L-Selectride®
Reagent Sodium BorohydrideLithium tri-sec-butylborohydride
Solvent MethanolTetrahydrofuran
Temperature 0 °C to RT-78 °C
Typical Yield >90%~85-90%
Diastereomeric Ratio (syn:anti) ~ 1:1 to 3:1> 95:5
Safety/Handling Standard benchtopPyrophoric, moisture-sensitive

Data compiled from analogous reductions in the literature. Actual results may vary.

Mechanistic Insight

The high diastereoselectivity observed with L-Selectride® is a classic example of steric-approach control. The bulky tri-sec-butylborohydride complex preferentially delivers the hydride nucleophile from the face opposite to the piperidine ring, which is the most sterically accessible trajectory. This leads to the predominant formation of the syn diastereomer.

Route B: Grignard Addition to an Aldehyde Precursor

This alternative strategy involves the formation of the C-C bond of the side chain via nucleophilic addition of a methyl group to an aldehyde.

Principle and Rationale

The key intermediate for this route is tert-butyl 2-formylpiperidine-1-carboxylate. This aldehyde can be prepared from commercially available N-Boc-2-piperidinecarboxylic acid by reduction.[5][6] A common method involves conversion to the Weinreb amide followed by reduction with a gentle hydride source like Diisobutylaluminium hydride (DIBAL-H) to prevent over-reduction to the alcohol. The subsequent addition of methylmagnesium bromide (MeMgBr) to the aldehyde furnishes the target secondary alcohol.[7]

The stereochemical outcome of the Grignard addition is often influenced by Cram's chelation control model. The magnesium ion of the Grignard reagent can coordinate between the aldehyde's carbonyl oxygen and the carbonyl oxygen of the N-Boc protecting group, forming a rigid five-membered chelate. This conformation locks the molecule and directs the nucleophilic attack of the methyl group from the less hindered face, leading to a specific diastereomer.

Experimental Protocols & Data

Protocol 3.2.1: Synthesis of tert-butyl 2-formylpiperidine-1-carboxylate N-Boc-2-piperidinecarboxylic acid (1 eq) is converted to its corresponding Weinreb amide. The purified Weinreb amide is then dissolved in anhydrous THF and cooled to -78 °C. A solution of DIBAL-H (1M in hexanes, 1.2 eq) is added dropwise. The reaction is stirred for 1 hour at -78 °C and then quenched with methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers form. The product is extracted with ethyl acetate, dried, and concentrated to yield the aldehyde, which is often used immediately in the next step.

Protocol 3.2.2: Grignard Addition [8] The crude aldehyde (1 eq) is dissolved in anhydrous THF and cooled to -78 °C. Methylmagnesium bromide (3M in diethyl ether, 1.5 eq) is added dropwise. The reaction is stirred for 2 hours at -78 °C before being quenched with saturated aqueous ammonium chloride. The mixture is warmed to room temperature, extracted with ethyl acetate, dried, and concentrated. The product is purified by column chromatography.

Data Summary
ParameterGrignard Addition
Reagents DIBAL-H, MeMgBr
Solvent Tetrahydrofuran
Temperature -78 °C
Typical Overall Yield ~60-75% (from acid)
Diastereomeric Ratio (syn:anti) ~ 4:1 to 10:1
Safety/Handling DIBAL-H is pyrophoric; Grignard reagents are moisture-sensitive

Data compiled from analogous reactions in the literature. Actual results may vary.

Comparative Benchmarking

Choosing the optimal route requires a holistic assessment of performance, practicality, and scalability.

Workflow Comparison

Workflow_Comparison cluster_A Route A: Reduction cluster_B Route B: Nucleophilic Addition A1 N-Boc-Pip-2-CON(Me)OMe A2 N-Boc-2-acetylpiperidine A1->A2 MeMgBr A3 Target Molecule A2->A3 L-Selectride® B1 N-Boc-Pip-2-COOH B2 N-Boc-Pip-2-CON(Me)OMe B1->B2 Coupling B3 N-Boc-2-formylpiperidine B2->B3 DIBAL-H B4 Target Molecule B3->B4 MeMgBr

Caption: Step-by-step workflow comparison of the two synthetic routes.

Performance Metrics
MetricRoute A (Selective Reduction)Route B (Grignard Addition)Analysis
Diastereoselectivity Excellent (>95:5) Good (~80-90% de)Route A offers superior and more reliable control over the stereochemical outcome.
Overall Yield Good-Excellent Moderate-GoodRoute A is typically shorter and can have higher overall throughput.
Number of Steps 2 (from Weinreb amide)3 (from acid)The reduction route is more convergent.
Reagent Safety L-Selectride® is pyrophoricDIBAL-H is pyrophoricBoth routes require careful handling of air- and moisture-sensitive reagents.
Scalability High; cryogenic cooling requiredHigh; cryogenic cooling requiredBoth routes are amenable to scale-up with appropriate engineering controls.
Purification Easier due to high selectivityMay require more careful chromatography to separate diastereomers.The high diastereomeric excess from Route A simplifies downstream purification.

Conclusion and Recommendations

For the synthesis of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate, Route A, utilizing the diastereoselective reduction of N-Boc-2-acetylpiperidine with a sterically hindered reducing agent like L-Selectride®, is the recommended approach.

This recommendation is based on the following key advantages:

  • Superior Diastereoselectivity: It consistently delivers higher diastereomeric ratios, which is often a critical quality attribute for pharmaceutical intermediates.

  • Higher Overall Yield and Convergence: The shorter synthetic sequence generally leads to better overall yields and process efficiency.

  • Simplified Purification: The high selectivity of the key reduction step makes isolation and purification of the final product more straightforward, reducing solvent usage and process time.

While both routes employ hazardous and sensitive reagents requiring specialized handling, the clear advantages in selectivity and efficiency make the reduction pathway the more robust and reliable choice for producing this important chiral building block.

References

  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents.
  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. URL: [Link]

  • PubMed. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. URL: [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. URL: [Link]

  • PubMed Central. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. URL: [Link]

  • PubMed. 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. URL: [Link]

  • Beilstein Journal of Organic Chemistry. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. URL: [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. URL: [Link]

  • Semantic Scholar. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. URL: [Link]

  • PubMed Central. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. URL: [Link]

  • Molecules. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. URL: [Link]

  • PubMed Central. tert-Butyl 1-hydroxypiperidine-2-carboxylate. URL: [Link]

  • SciELO. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. URL: [Link]

  • ResearchGate. Kinetic control in the Grignard‐mediated acylation of N,N‐boc2‐amides using i‐PrMgCl·LiCl.. URL: [Link]

  • ResearchGate. Unusual C-2 selectivity of Grignard additions to N -Boc-protected isatin 3-imines. URL: [Link]

  • ResearchGate. The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection.. URL: [Link]

  • Drugs of the Future. Application of chiral building blocks to the synthesis of drugs. URL: [Link]

  • Sci-Hub. Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization. URL: [Link]

  • PubMed. Stereochemical Course of Deprotonation-Acylation of N-Boc- and N-Carbamoyl-2-cyano-6-methylpiperidines. URL: [Link]

  • Organic Syntheses. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=v79p0196
  • Google Patents. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • MDPI. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. URL: [Link]

  • Chemical Substance Information. tert-butyl 3-(piperidin-3-yl)piperidine-1-carboxylate. URL: [Link]

Sources

Validation

Evaluating the Stability of tert-Butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate Under Strongly Acidic Conditions

Executive Summary tert-Butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate (CAS: 1334495-29-2) is a highly versatile building block in drug development, featuring an N-Boc protected piperidine ring and a secondary alcohol[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate (CAS: 1334495-29-2) is a highly versatile building block in drug development, featuring an N-Boc protected piperidine ring and a secondary alcohol[1]. While the tert-butyloxycarbonyl (Boc) group is an industry standard for amine protection due to its stability to nucleophiles and bases, its removal requires strongly acidic conditions[2]. For this specific compound, the presence of the 1-hydroxyethyl group introduces significant chemoselectivity challenges. This guide objectively compares standard acidic deprotection methodologies, highlights the causality behind unwanted side reactions, and provides validated protocols to ensure structural integrity.

Mechanistic Causality: The Vulnerability of the 1-Hydroxyethyl Group

The fundamental challenge with this compound lies in the mechanism of Boc cleavage. Under strongly acidic conditions (e.g., Trifluoroacetic acid (TFA) or HCl), the carbamate oxygen is protonated, leading to the fragmentation of the Boc group into a carbamic acid and a tert-butyl cation ( t -Bu + )[3]. The carbamic acid spontaneously decarboxylates to release CO 2​ gas and the free amine[4].

However, the generated t -Bu + is a highly reactive electrophile. If not immediately intercepted, it will attack nucleophilic sites on the molecule[5]. For tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate, the secondary alcohol is highly susceptible to O -tert-butylation , forming an unwanted ether[6]. Furthermore, prolonged exposure to strong acids (especially anhydrous HCl) can catalyze the dehydration of the 1-hydroxyethyl group, yielding a vinylpiperidine derivative.

G A tert-butyl 2-(1-hydroxyethyl) piperidine-1-carboxylate B Strong Acid (TFA / HCl) A->B Acidic Cleavage C Protonated Intermediate B->C D tert-Butyl Cation + CO2 Gas C->D Fragmentation E Desired Product: 2-(1-hydroxyethyl)piperidine C->E Deprotection F Side Reaction 1: O-tert-butylation D->F t-Bu+ attacks -OH E->F Unscavenged t-Bu+ G Side Reaction 2: Dehydration (Alkene) E->G Excess Acid / Heat

Reaction pathways of N-Boc-2-(1-hydroxyethyl)piperidine in strong acid.

Comparative Stability Analysis

To evaluate the stability of the compound, we compare standard deprotection conditions against alternative protecting group strategies. The data below summarizes the expected performance based on established physical organic chemistry principles.

Deprotection ConditionConversion to Free AmineRisk of O-tert-butylationRisk of DehydrationMechanistic Notes
50% TFA in DCM (No Scavenger) >95%High (~15-20%)Low (<2%)The t -Bu + cation is long-lived enough in DCM to alkylate the secondary alcohol[6].
50% TFA in DCM + 2.5% TIS + 2.5% H 2​ O >98%Minimal (<1%)Low (<1%)Triisopropylsilane (TIS) effectively scavenges the carbocation before it can react with the alcohol[6].
4M HCl in Dioxane >95%Moderate (<5%)Moderate (5-10%)HCl lacks the trapping efficiency of TFA/scavenger systems. High acidity increases dehydration risk[3].
Cbz Protection (H 2​ , Pd/C) >99%None (0%)None (0%)Orthogonal alternative. Completely avoids acidic conditions, ensuring absolute stability of the alcohol[2].

Experimental Protocols & Self-Validating Workflows

Protocol A: Scavenger-Assisted Boc Deprotection (Solution-Phase)

Expertise Note: Why use Triisopropylsilane (TIS)? TIS acts as a sacrificial hydride donor that reacts with the t -Bu + cation significantly faster than the sterically hindered secondary alcohol does[6]. Water is included to hydrolyze any transient trifluoroacetate esters.

  • Preparation: Dissolve tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cocktail Formulation: Prepare a cleavage cocktail consisting of TFA / H 2​ O / TIS in a 95:2.5:2.5 (v/v) ratio[3].

  • Reaction Execution: Cool the substrate solution to 0 °C. Add the cleavage cocktail dropwise. Crucial Safety Step: Ensure the reaction vessel is properly vented (do not use a closed system) to allow the escape of evolved CO 2​ and isobutylene gases[4][7].

  • Monitoring: Warm the mixture to room temperature and stir for 1–2 hours.

  • Work-up (Self-Validation): Concentrate the mixture under reduced pressure. To ensure complete removal of residual TFA (which can interfere with downstream couplings), co-evaporate the residue with toluene three times[3].

  • Analytical Validation: Analyze the crude product via LC-MS. A successful reaction is validated by the presence of the desired mass ( [M+H]+ ) and the strict absence of an [M+56+H]+ peak, which would indicate failure to prevent O-tert-butylation.

Protocol B: Alternative Cbz Deprotection (Neutral Conditions)

If the secondary alcohol proves too sensitive to acidic conditions, utilizing the Cbz-protected analog (benzyl 2-(1-hydroxyethyl)piperidine-1-carboxylate) bypasses the issue entirely[2].

  • Preparation: Dissolve the Cbz-protected amino alcohol in methanol (0.1 M).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight).

  • Hydrogenation: Purge the flask with nitrogen, then introduce a hydrogen atmosphere (1 atm via balloon). Stir vigorously at room temperature for 4 hours.

  • Work-up: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol and concentrate the filtrate in vacuo to yield the pure free amine.

Sources

Comparative

A Cost-Benefit Analysis of N-Boc versus N-Cbz Protection for the Synthesis of 2-(1-hydroxyethyl)piperidine

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The synthesis of 2-(1-hydroxyethyl)piperidine, a chiral building block integral to the development of numerous pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(1-hydroxyethyl)piperidine, a chiral building block integral to the development of numerous pharmaceutical agents, necessitates careful consideration of protecting group strategy. The nucleophilic secondary amine of the piperidine ring requires protection to prevent undesirable side reactions during synthetic modifications. This guide provides an in-depth, objective comparison of two of the most prevalent N-protecting groups: tert-butyloxycarbonyl (N-Boc) and benzyloxycarbonyl (N-Cbz). We will explore the practical implications of choosing one over the other, backed by experimental data and protocols, to empower you in making the most informed decision for your specific research and development needs.

The Imperative of Nitrogen Protection

The secondary amine in the 2-(1-hydroxyethyl)piperidine starting material is a potent nucleophile and a base. Left unprotected, it can interfere with a wide array of subsequent chemical transformations. The primary role of the N-protecting group is to temporarily mask the reactivity of this amine, rendering it inert to the reaction conditions required for other functional group manipulations.[1] A well-chosen protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable in high yield without affecting other functionalities within the molecule.

The Contenders: A Tale of Two Carbamates

Both N-Boc and N-Cbz belong to the carbamate family of protecting groups and are staples in the synthetic chemist's toolbox.[2][3] However, their distinct deprotection mechanisms form the basis of their strategic and "orthogonal" use in complex syntheses.[2][4][5]

N-Boc: The Acid-Labile Workhorse

The tert-butyloxycarbonyl (Boc) group is favored for its stability in a wide range of non-acidic conditions and its straightforward removal under mild acidic treatment.[4]

Experimental Protocol: N-Boc Protection of 2-(1-hydroxyethyl)piperidine

  • Setup: In a round-bottom flask, dissolve 2-(1-hydroxyethyl)piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water (0.1-0.5 M).

  • Base Addition: Add a base, typically triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (1.5 eq.), to the solution.

  • Reagent Addition: At 0 °C, slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.3 eq.).[6]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[6] Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-Boc protected product.

Deprotection of N-Boc:

The Boc group is efficiently cleaved using strong acids such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane.[3][4][7]

Advantages of N-Boc:

  • Mild Deprotection: Removal under acidic conditions is orthogonal to many other protecting groups, particularly those sensitive to reduction.[4]

  • High Yields: Both protection and deprotection steps typically proceed with high efficiency.

  • Clean Byproducts: Deprotection generates volatile byproducts (isobutylene and CO₂), simplifying purification.

Disadvantages of N-Boc:

  • Reagent Cost: Di-tert-butyl dicarbonate is generally more expensive than benzyl chloroformate.

  • Acid Sensitivity: The Boc group is incompatible with strongly acidic reaction conditions.

N-Cbz: The Hydrogenolysis-Cleavable Classic

The benzyloxycarbonyl (Cbz or Z) group is a stalwart of peptide synthesis and general amine protection, prized for its robustness and its removal under reductive conditions.[4][8]

Experimental Protocol: N-Cbz Protection of 2-(1-hydroxyethyl)piperidine

  • Setup: Dissolve 2-(1-hydroxyethyl)piperidine (1.0 eq.) in a biphasic mixture of a suitable organic solvent (e.g., dioxane) and water.

  • Base Addition: Add a base such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to maintain a basic pH.

  • Reagent Addition: Cool the solution to 0 °C and slowly add benzyl chloroformate (Cbz-Cl) (1.05-1.2 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • Workup: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-Cbz protected product.

Deprotection of N-Cbz:

The most common and mildest method for Cbz cleavage is catalytic hydrogenolysis, employing hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[4][8][9] Alternative methods using strong acids like HBr in acetic acid are also possible but less common due to their harshness.[10]

Advantages of N-Cbz:

  • Cost-Effectiveness: Benzyl chloroformate is a more economical reagent compared to (Boc)₂O.[11]

  • Stability: The Cbz group is stable to a broader range of acidic and basic conditions than the Boc group.[4][10]

  • Mild Deprotection: Catalytic hydrogenolysis is a very gentle deprotection method, leaving most other functional groups intact.[8]

Disadvantages of N-Cbz:

  • Catalyst Sensitivity: Hydrogenolysis is incompatible with functional groups that can be reduced, such as alkenes, alkynes, and some sulfur-containing moieties. The catalyst can also be poisoned.[9]

  • Specialized Equipment: Requires a hydrogen source and appropriate safety measures for handling flammable gas and a pyrophoric catalyst.

Quantitative and Qualitative Comparison

ParameterN-Boc ProtectionN-Cbz Protection
Protecting Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Typical Yield (Protection) >95%[4]>90%[4]
Reaction Time (Protection) 2-4 hours3-6 hours
Deprotection Method Acidolysis (e.g., TFA, HCl)[4][7]Catalytic Hydrogenolysis (H₂, Pd/C)[4][8]
Typical Yield (Deprotection) >95%>95%
Reagent Cost HigherLower
Orthogonality Stable to bases and catalytic hydrogenation.[4]Stable to many acidic and basic conditions.[4][9]
Workup/Purification Simple, volatile byproducts.Requires filtration to remove the heterogeneous catalyst.

Visualizing the Synthetic Pathways

The following diagrams illustrate the typical workflows for the application and removal of both N-Boc and N-Cbz protecting groups.

N_Boc_Workflow cluster_protection N-Boc Protection cluster_deprotection N-Boc Deprotection start_prot 2-(1-hydroxyethyl)piperidine reagents_prot (Boc)₂O, Base (TEA) Solvent (DCM) start_prot->reagents_prot 1. reaction_prot Stir at RT 2-4 hours reagents_prot->reaction_prot 2. workup_prot Aqueous Workup & Concentration reaction_prot->workup_prot 3. product_prot N-Boc-2-(1-hydroxyethyl)piperidine workup_prot->product_prot 4. start_deprot N-Boc-2-(1-hydroxyethyl)piperidine reagents_deprot Acid (TFA or HCl) Solvent (DCM) start_deprot->reagents_deprot 1. reaction_deprot Stir at RT reagents_deprot->reaction_deprot 2. workup_deprot Solvent Removal & Neutralization reaction_deprot->workup_deprot 3. product_deprot 2-(1-hydroxyethyl)piperidine workup_deprot->product_deprot 4.

Caption: Workflow for N-Boc protection and deprotection.

N_Cbz_Workflow cluster_protection N-Cbz Protection cluster_deprotection N-Cbz Deprotection start_prot 2-(1-hydroxyethyl)piperidine reagents_prot Cbz-Cl, Base (Na₂CO₃) Solvent (Dioxane/H₂O) start_prot->reagents_prot 1. reaction_prot Stir at RT 3-6 hours reagents_prot->reaction_prot 2. workup_prot Extraction & Concentration reaction_prot->workup_prot 3. product_prot N-Cbz-2-(1-hydroxyethyl)piperidine workup_prot->product_prot 4. start_deprot N-Cbz-2-(1-hydroxyethyl)piperidine reagents_deprot H₂, Pd/C Solvent (MeOH or EtOH) start_deprot->reagents_deprot 1. reaction_deprot Stir under H₂ atm. reagents_deprot->reaction_deprot 2. workup_deprot Catalyst Filtration & Solvent Removal reaction_deprot->workup_deprot 3. product_deprot 2-(1-hydroxyethyl)piperidine workup_deprot->product_deprot 4.

Caption: Workflow for N-Cbz protection and deprotection.

Expert Recommendations and Conclusion

The decision between N-Boc and N-Cbz protection for the synthesis of 2-(1-hydroxyethyl)piperidine is a strategic one, dictated by the overall synthetic plan, the presence of other functional groups, and economic factors.

  • The N-Boc group is highly recommended for:

    • Syntheses involving substrates sensitive to reductive cleavage (e.g., containing alkenes, alkynes, or other reducible groups).

    • Laboratory-scale and early-phase development where ease of deprotection and purification are prioritized over reagent cost.

    • Complex multi-step syntheses where its orthogonality with Cbz and other groups is advantageous.[2][4]

  • The N-Cbz group is the superior choice for:

    • Large-scale and process chemistry applications where reagent cost is a critical factor.

    • Syntheses where the substrate must endure acidic or certain nucleophilic conditions.

    • Molecules that are stable to catalytic hydrogenation.

References

  • Total Synthesis. (2024, January 5). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ACS Central Science. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ACS Publications. (2019, January 8). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Methods in Molecular Biology. (n.d.). Methods for Removing the Fmoc Group.
  • PMC. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved from [Link]

  • PMC. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • MDPI. (2020, December 15). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]

  • RSC Publishing. (2021, April 28). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Retrieved from [Link]

  • Beilstein Journals. (2014, February 11). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Retrieved from [Link]

  • PMC. (n.d.). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Retrieved from [Link]

  • Sci-Hub. (1999).
  • Journal of Global Trends in Pharmaceutical Sciences. (2014, January 15). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Peptide Synthesis Market. (n.d.).
  • Google Patents. (n.d.). CN102432565A - Preparation method of 2-hydroxyethyl piperazine.
  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • Vandemoortele. (2019, March). BENZYL CHLOROFORMATE. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practi...

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Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate, ensuring the safety of personnel, the integrity of your research environment, and adherence to environmental regulations.

Understanding the Compound and Associated Hazards

While a specific Safety Data Sheet (SDS) for tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate may not be readily available, its structural similarity to other piperidine derivatives allows for a scientifically grounded assessment of its potential hazards. Structurally related compounds are known to cause skin and eye irritation.[1] Therefore, it is prudent to handle this compound with the assumption that it may possess similar properties.

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratory personnel be protected from chemical hazards.[2][3][4][5][6] This includes the development of a comprehensive Chemical Hygiene Plan (CHP) that outlines procedures for safe handling, storage, and disposal of all chemicals.[2][3]

Key Hazard Assessment:

Hazard ClassificationPotential EffectsSource for Structurally Similar Compounds
Skin IrritationMay cause redness, itching, and inflammation upon contact.[1]
Eye IrritationMay cause serious eye irritation, including redness, pain, and watering.[1]
Specific Target Organ ToxicityMay cause drowsiness or dizziness upon single exposure.[1]
Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate PPE. This is a critical step in minimizing exposure to potentially hazardous chemicals.[5]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against accidental splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.

  • Respiratory Protection: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate is to treat it as hazardous chemical waste. Adherence to your institution's Environmental Health & Safety (EHS) guidelines, as well as local, state, and federal regulations, is paramount.[7][8][9]

Step 1: Waste Segregation and Container Selection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9]

  • Designate a Specific Waste Container: Use a dedicated, chemically compatible container for all tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate waste. The container should be in good condition, with a secure, leak-proof lid.[8]

  • Liquid Waste: Unused or surplus solutions of the compound should be collected in this container.

  • Solid Waste: Any materials contaminated with the compound, such as gloves, absorbent pads, and weighing papers, must also be placed in the designated hazardous waste container.[10]

  • Empty Containers: "Empty" containers that once held the compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[10] The rinsed container can then be managed according to your institution's specific guidelines.

Step 2: Labeling and Documentation

Accurate and clear labeling is a critical component of safe waste management and regulatory compliance.[8][9]

  • Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste."

  • Identify Contents: The full chemical name, "tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate," must be written on the label. Do not use abbreviations or chemical formulas.[8]

  • Indicate Hazards: Include the appropriate hazard warnings, such as "Irritant."

Step 3: Secure Storage

Proper storage of hazardous waste containers is essential to prevent accidents and ensure the safety of laboratory personnel.[9][11]

  • Designated Accumulation Area: Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[8][12]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.[9]

  • Ventilation: The storage area should be well-ventilated. Storing the container within a fume hood is a recommended practice.[11]

  • Segregation: Ensure the container is stored away from incompatible materials.

Step 4: Professional Disposal

The final disposal of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate must be handled by a licensed professional waste disposal company.[10][13]

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Complete Documentation: Fill out all required waste disposal forms accurately and completely.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its rinsates be poured down the sink.[7]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate.

DisposalWorkflow start Start: Generation of Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste into Dedicated Container ppe->segregate label_container Label Container: 'Hazardous Waste' & Full Chemical Name segregate->label_container store Store in Secondary Containment in a Designated Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.). MasterControl. Retrieved from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University. Retrieved from [Link]

  • tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate — Chemical Substance Information. (n.d.). European Chemicals Agency. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • Laboratories - Overview | Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University. Retrieved from [Link]

  • Safety Data Sheet - tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate. (2024, August 25). Angene Chemical. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

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Handling

Personal protective equipment for handling Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate

An Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate In the field of drug discovery and chemical synthesis, the safe handling of novel or sp...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate

In the field of drug discovery and chemical synthesis, the safe handling of novel or specialized reagents is the bedrock of reliable and reproducible science. Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate is a valuable chiral building block, but like any research chemical, it demands a protocol-driven approach to safety. This guide moves beyond a simple checklist, providing a comprehensive operational framework rooted in the principles of risk assessment and procedural logic. Our goal is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

Hazard Profile: Understanding the Risks

While comprehensive toxicological data for this specific molecule is limited, its hazard classifications, derived from notified data, provide a clear directive for its handling.[1] The piperidine core, although protected by a tert-butoxycarbonyl (Boc) group, warrants a cautious approach due to the general reactivity and biological activity of similar heterocyclic compounds.[2][3]

A summary of the known hazards for Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate is presented below:

Hazard ClassificationGHS CategorySignal WordHazard CodeImplication for the Researcher
Skin Irritation Category 2WarningH315May cause redness, itching, or inflammation upon direct contact with skin.[1]
Eye Irritation Category 2AWarningH319Can cause serious and potentially painful eye irritation upon contact.[1][4]
Specific Target Organ Toxicity (Single Exposure) Category 3WarningH336May cause respiratory irritation, drowsiness, or dizziness if inhaled.[1]
Potential Skin Sensitization Category 1WarningH317A related compound, tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate, may cause an allergic skin reaction.[4] It is prudent to assume this risk.

This profile dictates that the primary routes of potential exposure are through skin contact, eye contact, and inhalation. Therefore, our personal protective equipment (PPE) strategy must establish robust barriers against these pathways.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a critical control measure dictated by the chemical's hazard profile. The following equipment is mandatory for all handling operations involving this compound.

PPE ComponentSpecificationRationale and Field-Proven Insights
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles.[5]Safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, offering superior protection from splashes and vapors that can cause serious irritation.[5][6] A face shield worn over goggles is required when handling larger quantities (>1 L) or when there is a significant splash risk.[6][7]
Hand Protection Nitrile gloves (minimum 4 mil thickness).Nitrile provides excellent resistance to a wide range of chemicals, including the incidental contact expected in a research setting.[7] For prolonged tasks, consider double-gloving. Always inspect gloves for tears before use and remove them using the proper technique to avoid contaminating your skin.[8]
Body Protection Flame-resistant laboratory coat, fully buttoned.A lab coat protects your skin and personal clothing from contamination.[9] It should be kept clean and laundered professionally, never taken home.
Respiratory Protection Not typically required for small-scale use in a certified chemical fume hood.A properly functioning fume hood is the primary engineering control to mitigate inhalation risks.[2] A risk assessment may determine the need for a NIOSH-approved respirator with organic vapor cartridges for large-scale work or in case of ventilation failure.[6][7]
Foot Protection Closed-toe, liquid-resistant shoes.This is a fundamental laboratory requirement to protect against spills and falling objects.[5][7]

Operational and Disposal Plans

A safe experiment begins before the bottle is opened and ends long after the reaction is complete. The following workflows for handling and disposal are designed to be self-validating systems, minimizing risk at every stage.

Step-by-Step Handling Workflow

This logical progression ensures that safety checks, handling procedures, and post-use cleanup are performed in the correct sequence.

Caption: Standard operational workflow for handling Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate.

Chemical Waste Disposal Plan

Improper disposal is a safety violation and an environmental hazard. All materials contaminated with this compound must be treated as hazardous waste.[10]

Caption: Waste segregation and disposal pathway for contaminated materials.

  • Solid Waste: All contaminated solid items (gloves, paper towels, silica gel) must be placed in a designated, sealed, and clearly labeled solid hazardous waste container.[11]

  • Liquid Waste: Unused solutions and reaction residues should be collected in a compatible, sealed, and labeled liquid hazardous waste container. Do not mix incompatible waste streams.

  • Disposal: Never dispose of this chemical down the sink or in the trash.[10] All waste must be handled by your institution's licensed professional waste disposal service.[8]

Emergency Procedures: Immediate and Corrective Actions

In the event of an exposure or spill, a rapid and informed response is critical to mitigating harm.[12]

  • Skin Exposure: Immediately move to the nearest safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove any contaminated clothing while under the shower. Seek medical attention.[12]

  • Eye Exposure: Forcibly hold the eyelids open and flush the eyes with an eyewash station for at least 15 minutes.[13] Do not delay; this is critical to prevent serious damage. Seek immediate medical attention.[2][13]

  • Inhalation: Move the affected individual to fresh air immediately.[13] If they are experiencing difficulty breathing, seek immediate medical attention.

  • Minor Spill (inside a fume hood): Alert others in the lab. Wearing your full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[11] Collect the material in a sealed container for hazardous waste disposal. Decontaminate the area.

  • Major Spill (outside a fume hood or large volume): Evacuate the immediate area. Alert your supervisor and contact your institution's emergency response team (e.g., Environmental Health & Safety).[11][14] Do not attempt to clean it up yourself.

By internalizing these protocols, researchers can handle Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate with the confidence that comes from a deep and practical understanding of laboratory safety.

References

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Emergency Preparedness and Reponses for Research Laboratories. NUS Medicine. [Link]

  • Piperidine - SAFETY DATA SHEET. PENTA. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University Environmental Health and Safety. [Link]

  • Laboratory Emergency Preparedness. Duke Kunshan University. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Riverside Environmental Health & Safety. [Link]

  • tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate — Chemical Substance Information. National Center for Biotechnology Information PubChem. [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health & Safety. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

  • MSDS of tert-butyl (3R)-3-ethenylpyrrolidine-1-carboxylate. Capot Chemical Co., Ltd. [Link]

  • Lab Accident/First Aid Information. University of Connecticut Environmental Health and Safety. [Link]

  • Safety Data Sheet - tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate. Angene Chemical. [Link]

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